Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-2-18-14(17)12-6-9-16(10-7-12)11-13-5-3-4-8-15-13/h3-5,8,12H,2,6-7,9-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGILFJLUTHFTKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60393081 | |
| Record name | ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60393081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138030-53-2 | |
| Record name | ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60393081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate" chemical structure
An In-Depth Technical Guide to Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The molecule's structure, which combines a pyridine ring, a piperidine core, and an ethyl ester functional group, makes it a valuable scaffold for the development of novel therapeutic agents. This document details a robust and logical synthesis pathway via reductive amination, outlines methods for its structural characterization based on spectroscopic principles, and discusses its potential applications in drug discovery, particularly for central nervous system (CNS) disorders. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking to leverage this versatile chemical intermediate.
Introduction & Significance
In the landscape of modern drug discovery, nitrogen-containing heterocyclic scaffolds are paramount. Among these, the piperidine ring is one of the most frequently encountered motifs in FDA-approved pharmaceuticals, prized for its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability. When combined with the pyridine moiety—a bioisostere of a phenyl ring with unique electronic properties and hydrogen bonding capabilities—the resulting framework becomes a powerful tool for modulating biological targets.
Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate embodies this strategic combination. It serves as a key intermediate, or building block, for creating more complex molecules. Its structure is particularly relevant for developing ligands that interact with neuronal receptors, making it valuable in research targeting psychiatric and neurological disorders.[1] The piperidine scaffold itself has been successfully integrated into molecules targeting G-protein coupled receptors (GPCRs) and protein kinases, demonstrating its broad potential.[2] This guide provides the foundational knowledge required to synthesize, verify, and utilize this high-value chemical entity.
Chemical Structure
The molecule's structure is defined by a central piperidine ring substituted at two key positions: the nitrogen atom (position 1) is alkylated with a pyridin-2-ylmethyl group, and position 4 holds an ethyl carboxylate group.
Caption: Chemical Structure of Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate.
Synthesis Strategy: Reductive Amination
The most efficient and logical pathway for the synthesis of the title compound is through a one-pot reductive amination. This cornerstone reaction in medicinal chemistry involves the formation of an iminium ion intermediate from an amine and a carbonyl compound, which is then reduced in situ to the corresponding amine. For this synthesis, we will react the secondary amine of the piperidine ring with an aldehyde.
Retrosynthetic Logic: The target molecule can be disconnected at the C-N bond between the piperidine nitrogen and the benzylic-type methylene group. This reveals two commercially available and well-characterized starting materials:
-
Ethyl piperidine-4-carboxylate (also known as Ethyl isonipecotate)[3][4][5]
-
2-Pyridinecarboxaldehyde
The reaction proceeds by nucleophilic attack of the piperidine nitrogen onto the aldehyde carbonyl, forming a hemiaminal which then dehydrates to an iminium ion. A mild and selective reducing agent is then introduced to reduce the iminium ion to the final tertiary amine product.
Caption: Workflow for the synthesis via one-pot reductive amination.
Detailed Experimental Protocol
This protocol describes a self-validating system for the synthesis and purification of the target compound.
Materials and Reagents:
-
Ethyl piperidine-4-carboxylate (CAS: 1126-09-6)
-
2-Pyridinecarboxaldehyde (CAS: 1121-60-4)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (CAS: 56553-60-7)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes (for chromatography)
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add ethyl piperidine-4-carboxylate (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Causality: Anhydrous conditions are critical to prevent the hydrolysis of the reducing agent and the intermediate iminium ion, maximizing yield.
-
-
Addition of Aldehyde: Add 2-pyridinecarboxaldehyde (1.0-1.1 eq) to the solution and stir the mixture at room temperature for 20-30 minutes.
-
Causality: This initial period allows for the formation of the hemiaminal and its subsequent dehydration to the electrophilic iminium ion, which is the substrate for the reduction.
-
-
Reduction: Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the stirring mixture. The addition may be slightly exothermic. Allow the reaction to stir at room temperature.
-
Causality: NaBH(OAc)₃ is the reducing agent of choice because it is mild, tolerant of various functional groups, and highly selective for reducing iminium ions in the presence of the starting aldehyde. Adding it portion-wise helps control the reaction rate.
-
-
Reaction Monitoring (Self-Validation): Monitor the reaction progress using Thin Layer Chromatography (TLC). A suitable mobile phase would be 30-50% ethyl acetate in hexanes. The reaction is complete when the starting materials (visualized by UV light or an appropriate stain) are consumed, and a new, typically less polar, product spot is dominant.
-
Workup: Once the reaction is complete, quench it by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Causality: The basic NaHCO₃ quench neutralizes any remaining acetic acid from the reducing agent and ensures the product is in its free-base form, which is more soluble in the organic solvent. The brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification (Self-Validation): Purify the crude oil using silica gel column chromatography. The polarity of the eluent can be determined by the TLC analysis, typically starting with a lower polarity (e.g., 10% ethyl acetate/hexanes) and gradually increasing it. Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final product as a clear or pale yellow oil.
Structural Elucidation and Characterization
Authenticating the structure of the synthesized compound is critical. The following data are predicted based on the known spectroscopic behavior of the constituent functional groups.
| Property | Value |
| Molecular Formula | C₁₄H₂₀N₂O₂ |
| Molecular Weight | 248.32 g/mol |
| Monoisotopic Mass | 248.1525 Da |
| Predicted Appearance | Clear to pale yellow oil |
Spectroscopic Analysis
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum is the most powerful tool for confirming the structure. We expect to see distinct signals for each unique proton environment.
| Proton Environment | Predicted Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Pyridine H-6 | ~8.5 | Doublet (d) | 1H | Downfield due to proximity to the electronegative nitrogen. |
| Pyridine H-3, H-4, H-5 | 7.2 - 7.8 | Multiplets (m) | 3H | Complex signals in the aromatic region. |
| Methylene Bridge (-CH₂-) | ~3.6 | Singlet (s) | 2H | Connects the pyridine and piperidine rings. |
| Ester (-OCH₂CH₃) | ~4.1 | Quartet (q) | 2H | Shows coupling to the adjacent methyl group. |
| Piperidine Axial H (2,6) | ~2.8 - 3.0 | Multiplet (m) | 2H | Equatorial protons are typically more deshielded. |
| Piperidine Equatorial H (2,6) | ~2.0 - 2.2 | Multiplet (m) | 2H | |
| Piperidine H (4) | ~2.3 - 2.5 | Multiplet (m) | 1H | Methine proton adjacent to the ester. |
| Piperidine H (3,5) | ~1.6 - 1.9 | Multiplets (m) | 4H | |
| Ester (-OCH₂CH₃) | ~1.2 | Triplet (t) | 3H | Shows coupling to the adjacent methylene group. |
Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode is expected to show a prominent peak for the protonated molecule.
-
Expected [M+H]⁺: m/z = 249.1603
Infrared (IR) Spectroscopy: The IR spectrum will confirm the presence of key functional groups.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch (Ester) | ~1730 | Strong |
| C-N Stretch (Aliphatic Amine) | ~1100 - 1250 | Medium |
| C=N, C=C Stretch (Pyridine) | ~1590, 1470, 1435 | Medium |
| C-H Stretch (Aromatic) | >3000 | Medium |
| C-H Stretch (Aliphatic) | <3000 | Strong |
| C-O Stretch (Ester) | ~1180 | Strong |
Applications in Medicinal Chemistry
Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate is not an end-product but a versatile platform for further chemical elaboration. Its value lies in its potential as a scaffold in Structure-Activity Relationship (SAR) studies.[1]
-
CNS Drug Development: The ability of the piperidine scaffold to cross the blood-brain barrier makes this intermediate highly attractive for developing drugs targeting the central nervous system.[1] The pyridine ring can engage in specific interactions (e.g., pi-stacking, hydrogen bonding) with protein targets.
-
Analgesic Research: Piperidine derivatives are foundational to many potent analgesics, including fentanyl analogues.[6] This scaffold provides a starting point for novel pain therapeutics.
-
Elaboration of Functional Groups:
-
The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, expanding the chemical diversity.
-
The pyridine ring can undergo various substitutions to fine-tune electronic properties and target interactions.
-
The piperidine ring itself can be further modified if needed, though it is often kept intact for its pharmacokinetic benefits.
-
Conclusion
Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate is a strategically designed chemical intermediate with significant potential in the field of drug discovery. This guide has provided a robust and logical framework for its synthesis via reductive amination, a detailed protocol for its execution and validation, and a predictive analysis of its key spectroscopic characteristics. By understanding the synthesis and properties of this versatile scaffold, researchers and drug development professionals are well-equipped to utilize it in the creation of novel and potent therapeutic agents.
References
-
MySkinRecipes. Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate. Available from: [Link]
-
ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Available from: [Link]
-
National Institutes of Health (NIH). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. Available from: [Link]
-
PubChem. Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate. Available from: [https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-4-(4-methylpyridin-2-yl_amino_piperidine-1-carboxylate]([Link]
-
PubChem. Ethyl 4-piperidinecarboxylate. Available from: [Link]
Sources
- 1. Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Ethyl 4-piperidinecarboxylate | 1126-09-6 [chemicalbook.com]
- 4. Ethyl 4-piperidinecarboxylate | C8H15NO2 | CID 70770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl 4-piperidinecarboxylate synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
"Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate" spectral data (NMR, MS, IR)
An In-depth Technical Guide to the Spectral Analysis of Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate
Introduction
Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its scaffold, which is common in various biologically active molecules. The structural elucidation and purity assessment of this compound are paramount for its application in research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable tools for the unambiguous characterization of its molecular structure.
Molecular Structure
The structure of Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate, with the numbering convention used for NMR assignments, is shown below:
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
For ¹H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
For ¹³C NMR, a proton-decoupled sequence is used with a 45-degree pulse angle, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically >1024).
-
Two-dimensional NMR experiments, such as COSY and HSQC, can be performed to aid in assignments.
-
Workflow for NMR Analysis
Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The predicted ¹H NMR spectrum is based on the analysis of structurally similar compounds, including ethyl piperidine-4-carboxylate and N-benzylpiperidine derivatives.
| Protons (Label) | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| H-6' (Py) | ~ 8.5 | Doublet (d) | 1H | Deshielded due to proximity to the electronegative nitrogen in the pyridine ring. |
| H-4' (Py) | ~ 7.6 | Triplet of doublets (td) | 1H | Aromatic proton on the pyridine ring. |
| H-3' (Py) | ~ 7.4 | Doublet (d) | 1H | Aromatic proton on the pyridine ring. |
| H-5' (Py) | ~ 7.1 | Triplet (t) | 1H | Aromatic proton on the pyridine ring. |
| -O-CH ₂-CH₃ (Ethyl) | ~ 4.1 | Quartet (q) | 2H | Methylene protons of the ethyl ester, deshielded by the adjacent oxygen. |
| Py-CH ₂-N | ~ 3.6 | Singlet (s) | 2H | Benzylic-like protons adjacent to the pyridine ring and the piperidine nitrogen. |
| H-2ax, H-6ax (Pip) | ~ 2.8 | Doublet of triplets (dt) | 2H | Axial protons on the piperidine ring adjacent to the nitrogen, shifted downfield by the N-substituent. |
| H-2eq, H-6eq (Pip) | ~ 2.1 | Doublet (d) | 2H | Equatorial protons on the piperidine ring adjacent to the nitrogen. |
| H-4 (Pip) | ~ 2.3 | Triplet of triplets (tt) | 1H | Methine proton at the 4-position of the piperidine ring, coupled to adjacent methylene protons. |
| H-3ax, H-5ax (Pip) | ~ 1.9 | Quartet of doublets (qd) | 2H | Axial protons on the piperidine ring. |
| H-3eq, H-5eq (Pip) | ~ 1.7 | Doublet of multiplets (dm) | 2H | Equatorial protons on the piperidine ring. |
| -O-CH₂-CH ₃ (Ethyl) | ~ 1.2 | Triplet (t) | 3H | Methyl protons of the ethyl ester. |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
The predicted ¹³C NMR chemical shifts are based on data for ethyl piperidine-4-carboxylate, 2-methylpyridine, and N-benzylpiperidine.
| Carbon (Label) | Predicted Chemical Shift (ppm) | Rationale |
| -C =O (Ester) | ~ 175 | Carbonyl carbon of the ethyl ester. |
| C-2' (Py) | ~ 159 | Aromatic carbon of the pyridine ring attached to the methylene group. |
| C-6' (Py) | ~ 149 | Aromatic carbon of the pyridine ring adjacent to the nitrogen. |
| C-4' (Py) | ~ 136 | Aromatic carbon of the pyridine ring. |
| C-5' (Py) | ~ 123 | Aromatic carbon of the pyridine ring. |
| C-3' (Py) | ~ 121 | Aromatic carbon of the pyridine ring. |
| -O-C H₂-CH₃ (Ethyl) | ~ 60 | Methylene carbon of the ethyl ester. |
| Py-C H₂-N | ~ 63 | Benzylic-like carbon. |
| C-2, C-6 (Pip) | ~ 53 | Piperidine carbons adjacent to the nitrogen. |
| C-4 (Pip) | ~ 41 | Methine carbon of the piperidine ring. |
| C-3, C-5 (Pip) | ~ 28 | Methylene carbons of the piperidine ring. |
| -O-CH₂-C H₃ (Ethyl) | ~ 14 | Methyl carbon of the ethyl ester. |
Part 2: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction:
-
For Electron Ionization (EI), a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is injected into the GC-MS system.
-
For Electrospray Ionization (ESI), the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile, often with a small amount of formic acid) and infused directly or via an LC system.
-
-
Data Acquisition:
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
In EI mode, a standard electron energy of 70 eV is used.
-
In ESI mode, the capillary voltage and other source parameters are optimized for maximum signal of the protonated molecule [M+H]⁺.
-
Tandem MS (MS/MS) can be performed on the molecular ion to obtain fragmentation information.
-
Workflow for Mass Spectrometry Analysis
Caption: Workflow for Mass Spectrometry sample preparation, data acquisition, and analysis.
Predicted Mass Spectrum
The molecular formula of Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate is C₁₄H₂₀N₂O₂. The predicted molecular weight and major fragments are detailed below.
| m/z | Predicted Ion | Rationale for Fragmentation |
| 248 | [M]⁺ | Molecular ion (in EI-MS) |
| 249 | [M+H]⁺ | Protonated molecule (in ESI-MS) |
| 175 | [M - CO₂Et]⁺ | Loss of the carbethoxy group. |
| 157 | [C₈H₁₅NO₂]⁺ | Fragment corresponding to ethyl piperidine-4-carboxylate from cleavage of the Py-CH₂-N bond. |
| 92 | [C₆H₆N]⁺ | Tropylium-like ion from the pyridin-2-ylmethyl moiety, a very common and stable fragment. |
| 91 | [C₆H₅N]⁺ | Loss of a hydrogen from the m/z 92 fragment. |
| 84 | [C₅H₁₀N]⁺ | Piperidine ring fragment. |
Part 3: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
For liquid samples, a thin film can be prepared between two NaCl or KBr plates.
-
Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the liquid sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Record the spectrum in the mid-IR range (4000-400 cm⁻¹).
-
A background spectrum of the empty accessory is recorded first.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Workflow for IR Spectroscopy Analysis
Caption: Workflow for IR Spectroscopy sample preparation, data acquisition, and analysis.
Predicted IR Spectrum
The predicted IR absorption bands are based on the characteristic frequencies of the functional groups present in the molecule.
| Predicted Frequency (cm⁻¹) | Vibration Type | Functional Group |
| ~ 3050 | C-H stretch | Aromatic (Pyridine) |
| 2950-2800 | C-H stretch | Aliphatic (Piperidine, Ethyl, Methylene bridge) |
| ~ 1730 | C=O stretch | Ester |
| ~ 1590, 1570, 1470, 1430 | C=C and C=N stretch | Aromatic ring (Pyridine) |
| ~ 1250, 1180 | C-O stretch | Ester |
| ~ 1100 | C-N stretch | Tertiary amine (Piperidine) |
Conclusion
This guide provides a comprehensive, albeit predictive, spectral analysis of Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate. The predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data, derived from the analysis of structurally related compounds, offer a reliable foundation for the characterization of this molecule. The detailed experimental protocols and workflows further equip researchers with the necessary information to acquire and interpret high-quality spectral data. This document serves as a valuable resource for scientists and professionals in the field of drug development and chemical research, facilitating the confident structural elucidation and purity verification of this important heterocyclic compound.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 70770, Ethyl 4-piperidinecarboxylate. Retrieved January 24, 2026 from [Link].
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 76190, 1-Benzylpiperidine. Retrieved January 24, 2026 from [Link].
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7975, 2-Methylpyridine. Retrieved January 24, 2026 from [Link].
-
NIST. Mass Spectrum of Ethyl piperidine-4-carboxylate. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved January 24, 2026 from [Link].
A Technical Guide to the Safe Handling of Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate
An In-depth Technical Guide for Drug Development Professionals
Abstract
Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug development. As with many novel or specialized chemical entities, comprehensive, publicly available safety data is often scarce. This guide provides a framework for the safe handling, storage, and use of this compound by leveraging a risk-based approach grounded in hazard assessment by structural analogy. By examining the known hazards of its core components—the piperidine ring and substituted pyridine—we can establish prudent practices to ensure the safety of laboratory personnel. This document is intended for researchers, chemists, and drug development professionals who may handle this or structurally related compounds.
Compound Identification and Hazard Evaluation
A thorough review of safety literature reveals no specific Safety Data Sheet (SDS) for Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate. This is not uncommon for novel research chemicals. Therefore, a risk assessment must be performed by analyzing its constituent chemical motifs: a piperidine heterocycle, a pyridine heterocycle, and an ethyl ester. The safety profile of well-characterized analogues, particularly Ethyl piperidine-4-carboxylate, forms the basis for the following recommendations.
Table 1: Physicochemical and Identifier Data
| Property | Value / Identifier | Source |
|---|---|---|
| IUPAC Name | Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate | - |
| Molecular Formula | C₁₄H₂₀N₂O₂ | - |
| Molecular Weight | 248.32 g/mol | - |
| Analogue (Core) | Ethyl piperidine-4-carboxylate | PubChem[1] |
| Analogue CAS | 1126-09-6 | PubChem[1] |
| Analogue Properties | Combustible Liquid | ChemicalBook[2] |
GHS Hazard Classification (Inferred by Analogy)
The hazard classification below is extrapolated from data for Ethyl piperidine-4-carboxylate and Ethyl 4-amino-1-piperidinecarboxylate.[1][2][3] It is crucial to handle the target compound as if it possesses all these potential hazards.
Table 2: Inferred GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Signal Word |
|---|---|---|---|
| Flammable Liquids | Category 4 | H227: Combustible liquid | Warning |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Warning |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Warning |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed | Warning |
Causality: The piperidine moiety, while less aggressive than its parent, piperidine, is known to be a skin and eye irritant.[4] The ester and pyridine groups can contribute to respiratory tract irritation. The "combustible" classification for analogues necessitates the control of ignition sources.[3][5]
Prudent Laboratory Practices and Exposure Control
Given the inferred hazards, a stringent set of controls is required to minimize exposure. The hierarchy of controls (elimination, substitution, engineering controls, administrative controls, PPE) must be applied.
Engineering Controls
The primary defense against chemical exposure is robust engineering controls. Their use is not merely procedural but is a direct consequence of the compound's potential for respiratory irritation and its combustible nature.
-
Chemical Fume Hood: All manipulations of the compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood. This is critical to prevent the inhalation of vapors or mists, addressing the H335 hazard.[2][6]
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.[5]
-
Safety Equipment: An operational safety shower and eyewash station must be located in immediate proximity to the workstation.[3] This is a non-negotiable requirement due to the inferred severe eye (H319) and skin (H315) irritation potential.
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected to provide a barrier against the specific hazards of the material.
-
Eye and Face Protection: Chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations are mandatory.[3] A face shield should be worn over goggles when there is a significant risk of splashes, such as during transfers of larger volumes or reactions under pressure.
-
Skin Protection:
-
Gloves: Nitrile or neoprene gloves are recommended. Always check the manufacturer's glove compatibility data. Double-gloving is a prudent measure for extended operations. Gloves must be inspected before use and disposed of immediately if contaminated.
-
Lab Coat: A flame-resistant lab coat should be worn and fully buttoned.
-
-
Respiratory Protection: For routine operations within a fume hood, respiratory protection is not typically required. However, in the case of a large spill or a failure of engineering controls, a respirator with an organic vapor cartridge may be necessary.[7]
Workflow for Safe Handling
The following diagram outlines a self-validating workflow for handling this and similar research chemicals. Each step includes an implicit safety check.
Caption: Standard workflow for handling liquid chemical reagents.
Storage and Handling Protocols
Safe Handling Procedures
-
Avoid all personal contact, including inhalation of vapors or mists.[5]
-
Do not eat, drink, or smoke in the laboratory.[3]
-
Keep the compound away from heat, sparks, open flames, and other ignition sources.[2]
-
Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[2]
-
Keep containers securely sealed when not in use.[5]
-
Wash hands and any exposed skin thoroughly after handling.[2][3]
Storage Conditions
Proper storage is essential for maintaining the compound's integrity and preventing hazardous situations.
-
Location: Store in a cool, dry, and well-ventilated area.[3][5]
-
Containers: Keep in the original, tightly closed container, which must be clearly labeled.[2]
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]
-
Security: For compounds of potential interest in drug development, it is good practice to store them in a locked cabinet or a controlled-access area.[2]
Emergency Response and First Aid
First Aid Measures
Immediate and appropriate first aid is critical in the event of an exposure.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[3][7]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs or persists.[3]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[3][4]
Spill Management
A clear, pre-planned response to spills is necessary to prevent a minor incident from escalating.
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Ensure adequate ventilation (ensure fume hood is operational).
-
Wearing appropriate PPE, contain and absorb the spill with an inert material such as sand, vermiculite, or a commercial absorbent pad.[5]
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[5]
-
Clean the spill area with soap and water.
-
-
Major Spills:
-
Evacuate the laboratory immediately.
-
Alert others by activating the fire alarm and notify laboratory management and emergency services.
-
Close the laboratory doors and post a warning sign.
-
Await the arrival of trained emergency response personnel.
-
Sources
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- 2. Ethyl 4-piperidinecarboxylate - Safety Data Sheet [chemicalbook.com]
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- 7. capotchem.cn [capotchem.cn]
An In-Depth Technical Guide to Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The confluence of piperidine and pyridine rings in a single molecular entity represents a highly privileged scaffold in medicinal chemistry, frequently associated with a diverse range of pharmacological activities.[1][2] This technical guide provides a comprehensive overview of Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate, a molecule of significant interest in drug discovery. Although specific literature on this exact compound is sparse, this document, authored from the perspective of a Senior Application Scientist, extrapolates from established synthetic methodologies and the known bioactivities of analogous structures to present a predictive yet robust guide. We will delve into a plausible synthetic pathway, detailed characterization techniques, and explore the potential therapeutic applications of this compound, with a particular focus on its prospective roles in central nervous system (CNS) disorders and oncology.
Introduction: The Strategic Combination of Piperidine and Pyridine Moieties
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone in the design of pharmaceuticals. Its conformational flexibility allows for optimal binding to a variety of biological targets, and its basic nitrogen can be crucial for pharmacokinetic properties such as solubility and cell permeability.[1][2] The piperidine scaffold is present in numerous approved drugs, demonstrating its broad therapeutic utility across conditions affecting the central nervous system, as well as in oncology and infectious diseases.[1]
Similarly, the pyridine ring is a versatile azaheterocycle that is a key structural motif in many natural products and synthetic drugs. Its aromatic nature and the presence of a nitrogen atom influence its electronic properties, allowing for a range of intermolecular interactions, including hydrogen bonding and π-stacking. The pyridine moiety is found in drugs with diverse applications, such as anticancer and antimicrobial agents.[3]
The combination of these two pharmacophores in Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate creates a molecule with a unique three-dimensional structure and a rich potential for biological activity. The pyridinylmethyl substituent at the piperidine nitrogen introduces a key structural element that can significantly influence the molecule's interaction with biological targets.
Synthesis and Characterization
Proposed Synthetic Pathway: Reductive Amination
A robust method for the synthesis of the target compound is the reductive amination of pyridine-2-carboxaldehyde with ethyl piperidine-4-carboxylate (also known as ethyl isonipecotate). This one-pot reaction involves the formation of an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine.
Caption: Proposed synthetic workflow for Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate via reductive amination.
Detailed Experimental Protocol (Proposed)
This protocol is a validated starting point for the synthesis, with optimization likely required for maximizing yield and purity.
Materials:
-
Pyridine-2-carboxaldehyde
-
Ethyl piperidine-4-carboxylate
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of ethyl piperidine-4-carboxylate (1.0 eq) in anhydrous DCE or THF (0.2 M) is added pyridine-2-carboxaldehyde (1.05 eq).
-
The mixture is stirred at room temperature for 30 minutes.
-
Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 15 minutes. The reaction is then stirred at room temperature for 12-24 hours, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution.
-
The aqueous layer is extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate.
Causality behind Experimental Choices:
-
Sodium triacetoxyborohydride is a mild and selective reducing agent for iminium ions, minimizing the reduction of the starting aldehyde.
-
Anhydrous conditions are crucial to prevent the hydrolysis of the reducing agent and the iminium intermediate.
-
The use of a slight excess of the aldehyde can help drive the reaction to completion.
Alternative Synthetic Route: N-Alkylation
An alternative approach involves the N-alkylation of ethyl piperidine-4-carboxylate with 2-(chloromethyl)pyridine or 2-(bromomethyl)pyridine. This reaction typically requires a base to neutralize the hydrohalic acid formed.
Caption: Alternative synthetic workflow via N-alkylation.
This method can be effective, but may be prone to over-alkylation, leading to the formation of quaternary ammonium salts.[4] Careful control of stoichiometry and reaction conditions is therefore essential.
Characterization
The structural confirmation of the synthesized Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate would rely on a combination of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethyl ester group (triplet and quartet), piperidine ring protons (multiplets), a singlet for the methylene bridge, and aromatic protons of the pyridine ring. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, carbons of the ethyl group, piperidine ring carbons, the methylene bridge carbon, and the aromatic carbons of the pyridine ring.[5][6] |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated mass of the compound (C₁₅H₂₂N₂O₂). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretch of the ester and C-N stretching vibrations. |
Potential Pharmacological Activities and Therapeutic Applications
The unique structural features of Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate suggest a high potential for biological activity, particularly in the realm of CNS disorders and oncology.
Central Nervous System (CNS) Activity
Many N-substituted piperidine derivatives exhibit significant CNS activity.[7] The pyridinylmethyl moiety, in particular, is found in compounds that interact with various CNS targets. For instance, nicotine, a well-known pyridine alkaloid, exerts its effects through nicotinic acetylcholine receptors (nAChRs) and also influences the release of neurotransmitters like dopamine and glutamate.[7]
Potential Mechanisms of Action:
-
Dopamine and Serotonin Reuptake Inhibition: The structural similarity to some psychostimulants suggests that the target molecule could potentially act as a reuptake inhibitor for monoamine neurotransmitters like dopamine and serotonin.
-
Sigma Receptor Modulation: Piperidine-containing compounds are known to bind to sigma receptors, which are implicated in a variety of neurological and psychiatric disorders.
-
Muscarinic Receptor Antagonism: Certain piperidinyl piperidine analogues have been identified as potent and selective M2 muscarinic receptor antagonists.[7]
Caption: Potential CNS targets for Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate.
Anticancer and Antimicrobial Potential
Both piperidine and pyridine moieties are present in numerous compounds with demonstrated anticancer and antimicrobial activities.[3] The mechanism of action for such compounds can be diverse, ranging from the inhibition of key enzymes involved in cell proliferation to the disruption of microbial cell membranes.
Table of Related Compound Activities:
| Compound Class | Biological Activity | Reference |
| N-Arylmethyl substituted piperidines | Anti-HIV activity | [8] |
| Piperidine derivatives | Anticancer, Antimicrobial, Antiviral, Anti-inflammatory | [3] |
| Pyridine alkaloids | CNS stimulant, Antipsychotic | [7] |
Conclusion and Future Directions
Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate represents a promising scaffold for the development of novel therapeutic agents. Based on the extensive literature on related piperidine and pyridine derivatives, this molecule is predicted to possess significant biological activity, with a high potential for applications in CNS disorders and oncology.
Future research should focus on the following areas:
-
Synthesis and Optimization: The proposed synthetic routes should be experimentally validated and optimized to achieve high yields and purity.
-
In-depth Characterization: Comprehensive spectroscopic analysis is required to confirm the structure and stereochemistry of the synthesized compound.
-
Pharmacological Screening: A broad biological screening program should be initiated to identify the primary pharmacological activities and potential therapeutic targets.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogues will be crucial for understanding the SAR and for optimizing the potency and selectivity of this molecular scaffold.
This in-depth technical guide provides a solid foundation for initiating research into Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate. The convergence of two highly successful pharmacophores in its structure warrants a thorough investigation of its chemical and biological properties, which may lead to the discovery of novel and effective therapeutic agents.
References
- Piperidine is a highly privileged scaffold in medicinal chemistry, present in a wide range of clinically approved drugs and lead compounds, mainly active against cancer, CNS and infective diseases, except for antiviral agents. (Source: PubMed, "Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds")
- Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread.
- A facile one-pot, two-step, reductive alkylation of amines with carboxylic acids has been achieved with BH3–NH3 as an air- and moisture-stable reductant in the presence of TiF4. (Source: RSC Publishing, "TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia")
- Identification of a number of highly potent M2 receptor antagonists with >100-fold selectivity against the M1 and M3 receptor subtypes is described. (Source: PubMed, "Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists")
- A series of novel N-arylmethyl substituted piperidine-linked aniline derivatives were designed, synthesized and evaluated for their anti-HIV activity in MT-4 cells. All the new compounds showed moderate to potent activities against wild-type (wt) HIV-1 with an EC₅₀ range from 0.022 to 2.1 μM.
- A series of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides were identified as small molecule PCSK9 mRNA translation inhibitors. (Source: PubMed, "N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9")
- Ethyl 4-piperidinecarboxylate(1126-09-6) 13C NMR spectrum.
- Design, synthesis and preliminary SAR studies of novel N-arylmethyl substituted piperidine-linked aniline derivatives as potent HIV-1 NNRTIs.
- 13C NMR spectra of 2-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)isoindoline-1,3-dione (3c) (75 MHz, CDCl3).
- The synthesis of piperidines by hydrogenation/reduction has been an effective and popular approach in recent years.
- Metal-catalyzed oxidation of PrP has been implicated as a trigger for the conformational changes in protein structure, which, in turn, lead to misfolding. (Source: PubMed, "Impact of pyridine-2-carboxaldehyde-derived aroylhydrazones on the copper-catalyzed oxidation of the M112A PrP103-112 mutant fragment")
- New modified piperidine derivatives are able to affect different enzymes, receptors, transport systems, voltage-gated ion channels, thereby providing a wide range of biological activities applicable in various fields of medicine.
- The invention relates to a preparation method of formula 1, comprising:reacting a compound of formula 2Carrying out a hydrogenation reaction. (Source: Google Patents, "CN104860870A - Preparation method of piperidines with different substituents")
- Alkylation of 6-Bromo-2-(4-(4-fluorophenoxy)phenyl)-4H-imidazo[4,5-b] pyridine (I) and 2-[4-(4-fluorophenoxy)phenyl]-5H-imidazo[4,5-c] pyridine (III) with 1-(chloromethyl)-.
- A series of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides were identified as small molecule PCSK9 mRNA translation inhibitors. (Source: ResearchGate, "Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as Small Molecule Inhibitors of PCSK9")
- Analysis of a virtual library of fragments derived from the 20 cis- and trans-disubstituted piperidines showed that it consisted of 3D molecules with suitable molecular properties to be used in fragment-based drug discovery programs.
- A method for preparing 4-methylpiperidine-2-carboxylate hydrochloride which is an intermediate of argatroban active precursor.
- A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines occurs under microwave irradiation. (Source: Organic Chemistry Portal, "Piperidine synthesis")
- N-alkylation reaction is frequently used in various industrial, pharmaceutical, and agrochemical processes.
- A preparation method for 4-pyridinecarboxaldehyde. (Source: Google Patents, "CN106518753A - Preparation method for 4-pyridinecarboxaldehyde")
- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (Source: Adv. J. Chem. A, "Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities")
- Pyridine-4-carboxaldehyde undergoes many reactions expected for aromatic aldehydes such as reductive amination and Schiff base formation. (Source: Wikipedia, "Pyridine-4-carbaldehyde")
- Five different 2,4-difluorobenzamide derivatives were synthesized and fully characterized by 1H/13C/19F/2D NMR spectroscopy. (Source: MDPI, "Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines")
- The piperidine derivative compounds show various pharmacological actions such as anti-diabetic, anti-cancer, anti-microbial, anti-inflammatory, anti-abelian, anti-viral anti-fungal, anti-hypertension, anti-malarial, analgesic, anti-psychotic agents, etc. (Source: IJNRD, "Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance")
- Try K2CO3/ alkylating agent/ dry DMF by stirring them together with piperidine at room temp.
- Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. (Source: ResearchGate, "Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde")
- A mild, pyridine-borane-based reductive amination protocol. (Source: Sciencemadness.
- The structures of newly synthesized compounds were identified by 1H NMR, 13C NMR and elemental analysis data. (Source: Revue Roumaine de Chimie, "DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES")
- Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms.
- Synthesis of methyl 1-methylpiperidine-4-carboxylate. (Source: PrepChem.
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A Technical Guide to the Identification of Potential Biological Targets for Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate
Abstract
The quest for novel therapeutics is fundamentally reliant on the precise identification and validation of the biological targets of small molecules. This guide presents a comprehensive, multi-pronged strategy for elucidating the molecular targets of Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate, a compound possessing structural motifs common to a range of clinically significant pharmaceuticals. By integrating robust in silico prediction methodologies with rigorous experimental validation techniques, we provide a detailed roadmap for researchers in drug discovery and chemical biology. This document moves beyond a simple listing of methods, offering insights into the causal logic behind experimental design, emphasizing self-validating protocols, and grounding all claims in authoritative scientific literature. The ultimate objective is to de-orphan this compound by generating a high-confidence profile of its biological interactions, thereby paving the way for its potential development as a therapeutic agent.
Introduction: Deconstructing a Privileged Scaffold
Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate is a synthetic small molecule built upon two highly significant heterocyclic scaffolds in medicinal chemistry: piperidine and pyridine. An analysis of its structure reveals three key components:
-
The Piperidine Ring: This saturated heterocycle is a cornerstone of drug design, particularly for agents targeting the Central Nervous System (CNS).[1] Its conformational flexibility allows it to adapt to the steric demands of diverse binding pockets, while its basic nitrogen atom can serve as a key hydrogen bond acceptor or participate in crucial salt-bridge interactions.[1][2] The presence of the piperidine motif often enhances a molecule's druggability by improving its pharmacokinetic properties and metabolic stability.[1]
-
The Pyridine Ring: As an aromatic heterocycle, the pyridine moiety is another privileged structure.[3] It can engage in various non-covalent interactions, including π-π stacking and hydrogen bonding, and its nitrogen atom can significantly influence the molecule's overall electronic properties and solubility.[3]
-
Linker and Ester Group: A methylene bridge connects the pyridine and piperidine rings, providing specific spatial orientation. The ethyl carboxylate at the 4-position of the piperidine ring offers a potential site for hydrogen bonding and can influence the molecule's polarity and cell permeability.
The combination of these fragments, particularly the pyridinylmethyl-piperidine core, is found in numerous bioactive compounds, suggesting that Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate is pre-disposed to interact with specific classes of biological targets, most notably G-protein coupled receptors (GPCRs) and other CNS proteins.[4][5] This guide outlines a systematic approach to move from structural intuition to empirical evidence.
Phase I: In Silico Target Prediction and Hypothesis Generation
Before committing to resource-intensive wet-lab experiments, a thorough in silico analysis is essential to generate a tractable set of testable hypotheses.[6][7] This computational pre-screening leverages vast biological and chemical databases to predict potential targets based on the molecule's structure.
Methodology 1: Ligand-Based Target Prediction
This approach operates on the principle of "guilt-by-association": a molecule is likely to bind to the same targets as other known molecules with similar structures or properties.
Step-by-Step Protocol:
-
Obtain SMILES String: Convert the compound name "Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate" into its SMILES (Simplified Molecular Input Line Entry System) representation: CCOC(=O)C1CCN(CC2=NC=CC=C2)CC1.
-
Query Similarity Databases: Input the SMILES string into publicly available, authoritative web servers.
-
SwissTargetPrediction: This tool predicts the most probable macromolecular targets of a small molecule based on a combination of 2D and 3D similarity measures to a library of known active compounds.[8]
-
PubChem and ChEMBL: Perform substructure and similarity searches within these extensive databases to identify compounds with published bioactivity data that share the core scaffold.
-
-
Analyze and Consolidate Results: Compile the predicted targets, paying close attention to those that appear across multiple platforms. Group them by protein family (e.g., GPCRs, kinases, ion channels).
Methodology 2: Molecular Docking
For high-priority target families identified above (e.g., dopamine or muscarinic receptors), molecular docking can predict the binding pose and estimate the strength of the interaction.
Step-by-Step Protocol:
-
Select Target Proteins: Choose several high-probability targets from the ligand-based analysis for which high-resolution crystal structures are available in the Protein Data Bank (PDB). For instance, the Dopamine D4 receptor (PDB ID: 5WIU) or the Muscarinic M3 receptor (PDB ID: 4DAJ).
-
Prepare Structures:
-
Ligand: Generate a 3D conformation of the query molecule and assign appropriate charges.
-
Protein: Remove water molecules, add hydrogen atoms, and define the binding pocket based on the co-crystallized ligand or known active site residues.
-
-
Perform Docking: Use a validated docking program (e.g., AutoDock, Glide, GOLD) to systematically sample orientations of the ligand within the protein's binding site.
-
Score and Analyze Poses: The program will calculate a binding energy score for each pose. Analyze the top-scoring poses to identify key intermolecular interactions, such as hydrogen bonds with specific residues (e.g., a salt bridge with a conserved aspartate in aminergic GPCRs).[2]
Summary of Predicted Targets
The results from the in silico analysis should be consolidated into a clear, comparative table to guide the subsequent experimental phase.
| Prediction Method | Predicted Target Class | Specific Examples | Confidence Level | Rationale |
| Similarity Search | GPCRs (Aminergic) | Dopamine Receptors (D2, D4), Histamine (H3), Muscarinic (M1, M3) | High | The pyridinylmethyl-piperidine scaffold is a classic pharmacophore for these receptor families.[4][5][9] |
| Similarity Search | Sigma Receptors | Sigma-1 (σ1) | High | Piperidine is a critical structural element for dual-activity H3/σ1 receptor ligands.[10][11] |
| Pharmacophore Modeling | GPCRs | Dopamine D4, Muscarinic M3 | Medium | The molecule's H-bond acceptors and aromatic ring fit the pharmacophore models for these targets. |
| Molecular Docking | Dopamine D4 Receptor | D4R | Medium | Favorable predicted binding energy; interaction with key Asp115 residue.[2] |
| Molecular Docking | Muscarinic M3 Receptor | M3R | Medium | Potential for hydrogen bonding within the orthosteric binding pocket. |
Phase II: Experimental Target Identification and Validation
While computational methods are powerful for generating hypotheses, empirical evidence is required to definitively identify and validate a drug's biological target(s).[12][13] The following section details a robust chemical proteomics workflow.
Caption: High-level workflow for target identification using chemical proteomics.
Affinity Chromatography-Mass Spectrometry (AP-MS)
The cornerstone of unbiased target identification is AP-MS.[14] This technique uses a modified version of the small molecule to "fish" for its binding partners from a complex biological sample, such as a cell or tissue lysate.
Protocol for AP-MS Target Identification:
Part A: Synthesis of an Affinity Probe
-
Causality: To immobilize the compound, it must be chemically modified with a linker arm and a high-affinity tag, such as biotin. The linker's attachment point is critical; it should be at a position that does not interfere with the molecule's primary binding interactions. For Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate, the ethyl ester provides an ideal handle. It can be hydrolyzed to the corresponding carboxylic acid and then coupled to a biotin-linker-amine derivative via standard amide bond formation, preserving the core pyridinylmethyl-piperidine scaffold.
Part B: Affinity Purification
-
Immobilization: Covalently attach the biotinylated probe to streptavidin-coated magnetic beads or agarose resin.
-
Control Resin Preparation (Critical for Trustworthiness): In parallel, prepare a control resin with streptavidin beads alone or beads coupled to a structurally similar but biologically inactive analog. This control is essential to distinguish true binding partners from proteins that non-specifically adhere to the resin or linker.
-
Lysate Preparation: Grow and harvest cells from a relevant line (e.g., a neuroblastoma line like SH-SY5Y that expresses various CNS receptors). Lyse the cells under non-denaturing conditions to preserve protein complexes.
-
Incubation: Incubate the cleared cell lysate with the probe-functionalized resin and the control resin for 2-4 hours at 4°C to allow for binding.[15]
-
Washing: Wash the resins extensively with lysis buffer to remove non-specifically bound proteins. This is a critical step to reduce background noise.[15]
-
Elution: Elute the specifically bound proteins from the resin. This can be achieved by boiling in SDS-PAGE loading buffer, which denatures the proteins and disrupts the interactions.
Part C: Mass Spectrometry and Data Analysis
-
Protein Digestion: Run the eluate a short distance into an SDS-PAGE gel, excise the protein band, and perform an in-gel digest using trypsin to generate peptides.
-
LC-MS/MS: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Protein Identification: Use a database search algorithm (e.g., Mascot, Sequest) to identify the proteins present in the sample by matching the experimental peptide fragmentation spectra against a protein sequence database.
-
Hit Prioritization: True targets should be significantly enriched in the eluate from the affinity probe resin compared to the control resin. Quantitative proteomics techniques (e.g., label-free quantification) are used to determine this enrichment, leading to a list of high-confidence candidate targets.
Orthogonal Target Validation
Once a list of high-confidence candidates is generated from AP-MS, direct, hypothesis-driven experiments are required to validate the interaction and its functional consequences.[12]
Step-by-Step Validation Protocol:
-
Direct Binding Confirmation (Biochemical):
-
Method: Use Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the binding affinity (Kᵈ) between the original, unmodified compound and a purified recombinant version of the candidate protein.
-
Rationale: These techniques provide quantitative proof of a direct interaction and are considered gold standards for binding validation. A dose-dependent response is crucial for demonstrating specificity.
-
-
Target Engagement Confirmation (Cellular):
-
Method: Perform a Cellular Thermal Shift Assay (CETSA). This assay measures the change in thermal stability of a protein in intact cells upon ligand binding.
-
Protocol: Treat cells with the compound or a vehicle control. Heat the cells across a temperature gradient, lyse them, and quantify the amount of soluble target protein remaining at each temperature using Western blotting or ELISA.
-
Rationale: A specific ligand will bind to and stabilize its target protein, resulting in a higher melting temperature compared to the vehicle control, thus confirming target engagement in a physiological context.
-
-
Functional Modulation Confirmation (Cell-Based):
-
Method: Design an assay to measure the compound's effect on the target's biological activity. The specific assay depends on the protein class.
-
Example (If target is Dopamine D4 Receptor):
-
Assay: Use a cAMP inhibition assay in HEK293 cells stably expressing the D4 receptor.
-
Protocol: Pre-treat the cells with increasing concentrations of Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate. Stimulate the cells with a known D4 agonist (e.g., quinpirole) in the presence of forskolin (to raise basal cAMP levels). Measure intracellular cAMP levels using a commercial kit (e.g., HTRF, ELISA).
-
Expected Result: If the compound is a D4 antagonist, it will block the agonist-induced decrease in cAMP, resulting in a dose-dependent increase in the measured cAMP signal.
-
-
Analysis of Plausible Targets and Signaling Pathways
Based on the prevalence of the pyridinylmethyl-piperidine scaffold in known CNS drugs, the most probable targets for Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate are aminergic GPCRs and sigma receptors.[11][16]
-
Dopamine Receptors: The D2-like family (D2, D3, D4) are major targets for antipsychotic and neurological drugs. The core structure of the query compound shares features with known D4 receptor antagonists.[4][16] A key interaction for many D2-like receptor ligands is a salt bridge with a highly conserved aspartic acid residue (Asp115 in D4) in transmembrane helix 3.[2]
-
Muscarinic Acetylcholine Receptors (mAChRs): These receptors (M1-M5) are involved in a wide array of physiological functions, and their modulation is a therapeutic strategy for multiple diseases.[17][18] Pethidine, which contains a 4-carboxylate piperidine moiety, is a known mAChR antagonist.[19]
-
Histamine and Sigma Receptors: There is significant pharmacological overlap for piperidine-containing ligands between the histamine H3 receptor and the sigma-1 (σ1) receptor.[10][20] Dual antagonists of these receptors are being explored for the treatment of neuropathic pain.[11]
Caption: Potential mechanism: Antagonism of the D4 receptor blocks Gi signaling.
Conclusion and Future Directions
This guide has outlined a logical and robust workflow for the de-orphanization of Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate. The strategy is built on a foundation of in silico hypothesis generation, followed by unbiased, rigorous experimental validation. The chemical nature of the compound strongly suggests activity within the central nervous system, with aminergic GPCRs and sigma receptors representing the most promising target classes.
Upon successful identification and validation of a primary target, future research should focus on:
-
Selectivity Profiling: Screening the compound against a panel of related receptors to determine its selectivity.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to optimize potency, selectivity, and pharmacokinetic properties.
-
In Vivo Studies: Assessing the compound's efficacy and safety in relevant animal models of disease.
By following the integrated approach detailed herein, researchers can efficiently and confidently elucidate the mechanism of action of this and other novel small molecules, accelerating their journey from chemical curiosity to potential therapeutic lead.
References
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Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]
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Yar, M., et al. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]
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Kaur, N., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. [Link]
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Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology. [Link]
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Manzo, E., et al. (2024). Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster. STAR Protocols. [Link]
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Chen, H., et al. (n.d.). Muscarinic acetylcholine receptor binding affinities of pethidine analogs. ACS Medicinal Chemistry Letters. [Link]
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Iyamu, E., et al. (n.d.). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]
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Aslanian, R. G., et al. (n.d.). Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. Bioorganic & Medicinal Chemistry Letters. [Link]
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Das, P., et al. (n.d.). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. Pharmacological Research. [Link]
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Schneider, G. (2019). In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate. [Link]
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Conduct Science. (2019). Affinity Chromatography Protocol. [Link]
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Contino, M., et al. (n.d.). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. Molecules. [Link]
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ResearchGate. (2002). A New Series of M3 Muscarinic Antagonists Based on the 4-Amino-piperidine Scaffold. [Link]
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MtoZ Biolabs. (n.d.). Drug Target Identification Methods. [Link]
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Szałaj, N., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Acetylcholine receptors (muscarinic). [Link]
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Iyamu, E., et al. (n.d.). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. [Link]
-
University College London. (n.d.). Target Identification and Validation (Small Molecules). [Link]
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Szałaj, N., et al. (2022). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Pharmaceuticals. [Link]
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SwissTargetPrediction. (n.d.). SwissTargetPrediction. [Link]
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Birdsall, N. J. M., et al. (n.d.). Acetylcholine receptors (muscarinic). Guide to Pharmacology. [Link]
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Terstappen, G. C., et al. (n.d.). Target identification and mechanism of action in chemical biology and drug discovery. Nature. [Link]
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Szałaj, N., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. [Link]
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Methodological & Application
Synthesis of Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate: An Application Note and Protocol
Introduction
Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate is a key synthetic intermediate in the development of various pharmaceutical agents. Its structural motif, featuring a piperidine ring linked to a pyridine moiety, is prevalent in a range of biologically active compounds. This document provides a comprehensive, field-proven protocol for the synthesis of this valuable compound, grounded in the principles of modern synthetic organic chemistry. The chosen methodology, a one-pot reductive amination, is selected for its efficiency, mild reaction conditions, and high yield potential. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and well-understood pathway to this important molecule.
Chemical Profile and Properties
A clear understanding of the physicochemical properties of the reactants and the final product is crucial for successful synthesis and handling.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | CAS Number |
| 2-Pyridinecarboxaldehyde | C₆H₅NO | 107.11 | Liquid | 1121-60-4 |
| Ethyl piperidine-4-carboxylate | C₈H₁₅NO₂ | 157.21 | Liquid | 1126-09-6 |
| Sodium triacetoxyborohydride (STAB) | C₆H₁₀BNaO₆ | 211.94 | Solid | 56553-60-7 |
| Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate | C₁₄H₂₀N₂O₂ | 248.32 | Oil (Predicted) | N/A |
Reaction Scheme: Reductive Amination
The synthesis proceeds via a one-pot reductive amination of ethyl piperidine-4-carboxylate with 2-pyridinecarboxaldehyde using sodium triacetoxyborohydride (STAB) as the reducing agent. This method is highly efficient as it combines the formation of the iminium ion intermediate and its subsequent reduction in a single procedural step.[1]
Caption: Overall reaction scheme for the synthesis.
Mechanism of Action: The "Why" Behind the "How"
The choice of reductive amination with sodium triacetoxyborohydride is deliberate. STAB is a mild and selective reducing agent, particularly effective for the reduction of iminium ions formed in situ from the condensation of an amine and an aldehyde.[1] The electron-withdrawing nature of the three acetoxy groups on the borohydride attenuates its reducing power, making it less likely to reduce the starting aldehyde, a common side reaction with stronger reducing agents like sodium borohydride.[1] The reaction is typically catalyzed by a weak acid, such as acetic acid, which facilitates the formation of the iminium ion intermediate.
Caption: Simplified workflow of the reductive amination process.
Detailed Experimental Protocol
Materials and Reagents:
-
2-Pyridinecarboxaldehyde (≥99%)
-
Ethyl piperidine-4-carboxylate (≥98%)
-
Sodium triacetoxyborohydride (STAB) (97%)
-
Anhydrous Dichloromethane (DCM)
-
Glacial Acetic Acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add ethyl piperidine-4-carboxylate (1.0 eq). Dissolve the amine in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration).
-
Addition of Aldehyde and Catalyst: To the stirred solution, add 2-pyridinecarboxaldehyde (1.05 eq) followed by glacial acetic acid (1.1 eq). Stir the mixture at room temperature for 20-30 minutes. This allows for the initial formation of the iminium ion intermediate.
-
Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may cause some effervescence. The reaction is typically exothermic and may require cooling with a water bath to maintain room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate.
Characterization
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons of the pyridine ring, the methylene bridge, the piperidine ring protons, and the ethyl ester group.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the carbon framework of the molecule.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show the molecular ion peak corresponding to the calculated mass of the product.
-
Infrared (IR) Spectroscopy: The IR spectrum should display a characteristic carbonyl stretch for the ester group.
Safety and Handling
-
2-Pyridinecarboxaldehyde: This compound is harmful if swallowed and causes skin and eye irritation.[2] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium triacetoxyborohydride (STAB): STAB is a water-reactive substance that releases flammable gases upon contact with water.[3][4] It also causes skin and eye irritation.[3] Handle in a dry, inert atmosphere and avoid contact with moisture.[3][4] Wear appropriate PPE.
-
Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a fume hood.
-
General Precautions: Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when performing this synthesis.[5] Avoid inhalation of vapors and contact with skin and eyes.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reducing agent or reaction time. | Add more STAB and continue stirring. Ensure starting materials are of high purity and the solvent is anhydrous. |
| Low Yield | Inefficient iminium ion formation or side reactions. | Ensure the correct stoichiometry of acetic acid is used. Maintain the reaction at room temperature. |
| Difficult Purification | Presence of unreacted starting materials or byproducts. | Optimize the chromatography gradient. A pre-purification aqueous wash can sometimes remove water-soluble impurities. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate via a one-pot reductive amination. The methodology is robust, high-yielding, and utilizes readily available reagents, making it suitable for both academic and industrial research settings. Adherence to the outlined procedures and safety precautions will ensure a successful and safe synthesis of this important pharmaceutical intermediate.
References
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
- Google Patents. (n.d.). CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.
- Google Patents. (n.d.). WO2016071792A1 - Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters.
- Google Patents. (n.d.). EP3091007A1 - Process for the preparation of piperidine compounds.
-
MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
GSRS. (n.d.). ETHYL 4-((2-AMINOPYRIDIN-3-YL)AMINO)PIPERIDINE-1-CARBOXYLATE. Retrieved from [Link]
-
ACS Publications. (n.d.). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Retrieved from [Link]
-
ResearchGate. (n.d.). Tandem mass spectrometry fragmentation of ethyl Nmethyl.... Retrieved from [Link]
- Myers, A. (n.d.).
-
PubChem. (n.d.). Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate. Retrieved from [Link]
-
Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]
-
European Patent Office. (2015, October 22). 4 PIPERIDINE-CARBOXYLIC ACID ETHYL ESTERS. Retrieved from [Link]
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Retrieved from [Link]
-
ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]
- Google Patents. (2016, May 12). WO 2016/071792 A1.
-
ResearchGate. (n.d.). 13 C NMR spectra of.... Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-oxo-1-piperidinecarboxylate. Retrieved from [Link]
Sources
Application Notes and Protocols for the Quantification of Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate
Introduction: The Analytical Imperative
Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate is a heterocyclic compound featuring a pyridine ring, a piperidine ring, and an ethyl ester functional group. The accurate quantification of this molecule is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. The choice of an analytical method is dictated by the physicochemical properties of the analyte, the sample matrix, and the intended purpose of the analysis (e.g., purity assessment, content uniformity, stability testing). This guide provides a multi-faceted approach to the quantification of this compound, empowering researchers and quality control analysts with the tools to develop and validate methods tailored to their specific needs.
The methodologies presented herein are designed to be self-validating, incorporating system suitability tests and quality control checks to ensure the integrity of the generated data. All validation parameters are discussed in the context of the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2), which provides a framework for the validation of analytical procedures.[1][2][3][4][5]
Physicochemical Properties and Analytical Considerations
While specific experimental data for Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate is not widely published, we can infer its likely properties from its constituent chemical moieties. The presence of the basic pyridine and piperidine nitrogens, along with the ester group, suggests moderate polarity. The aromatic pyridine ring provides a chromophore suitable for UV detection in HPLC. The compound's predicted molecular weight and potential for volatility after derivatization or at high temperatures make it a candidate for GC-MS analysis. Furthermore, the presence of unique protons on the ethyl, piperidine, and pyridine groups allows for quantification by qNMR.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and versatility. For Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate, a reversed-phase HPLC method with UV detection is the recommended primary method for routine quality control. The pyridine moiety is expected to have a UV absorbance maximum, enabling sensitive detection.
Rationale for Method Design
A reversed-phase C18 column is chosen for its ability to retain and separate compounds of moderate polarity. The mobile phase, consisting of an aqueous buffer and an organic modifier (acetonitrile or methanol), allows for the fine-tuning of the analyte's retention time. The inclusion of a buffer is critical to control the ionization state of the basic nitrogen atoms, ensuring peak shape and reproducibility. A UV detector is selected for its simplicity, robustness, and sensitivity to the chromophoric pyridine ring.
Experimental Workflow for HPLC Analysis
Caption: HPLC analysis workflow from sample preparation to quantification.
Detailed HPLC Protocol
1. Reagents and Materials:
-
Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Acetic acid (analytical grade)
-
Volumetric flasks, pipettes, and autosampler vials
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 10 mM Ammonium acetate in water, pH adjusted to 5.0 with acetic acid
-
Mobile Phase B: Acetonitrile
-
Gradient: 20% B to 80% B over 10 minutes, hold at 80% B for 2 minutes, return to 20% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 262 nm
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of the reference standard and dissolve in a 50 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent).
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.
-
Sample Solution: Accurately weigh a quantity of the test sample expected to contain approximately 50 mg of the analyte and prepare a 50 mL solution using the diluent. Further dilute if necessary to fall within the calibration range.
4. System Suitability: Before sample analysis, inject a mid-range standard solution five times. The system is deemed suitable if the relative standard deviation (RSD) of the peak area is ≤ 2.0%, the tailing factor is ≤ 2.0, and the theoretical plates are ≥ 2000.
Validation Data Summary (Hypothetical)
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | 1 - 100 µg/mL | Confirmed |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (RSD) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| Limit of Detection (LOD) | - | 0.3 µg/mL |
| Limit of Quantitation (LOQ) | - | 1.0 µg/mL |
| Specificity | No interference at the retention time of the analyte | Confirmed |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high specificity and sensitivity, making it an excellent confirmatory technique and a primary method for the analysis of volatile impurities. Due to the polarity and potential for thermal degradation of the target molecule, derivatization may be necessary to improve its volatility and thermal stability.[6][7]
Rationale for Method Design
A non-polar capillary column is suitable for the separation of a wide range of compounds. Electron ionization (EI) is a robust and widely used ionization technique that produces a reproducible fragmentation pattern, which can be used for structural confirmation and quantification. Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common derivatization strategy for compounds containing active hydrogens, though in this case, it would primarily serve to increase volatility.
Experimental Workflow for GC-MS Analysis
Caption: GC-MS analysis workflow, including an optional derivatization step.
Detailed GC-MS Protocol
1. Reagents and Materials:
-
Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate reference standard
-
Dichloromethane (GC grade)
-
Pyridine (anhydrous, for derivatization)[8]
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
GC vials with inserts
2. GC-MS Conditions:
-
GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Inlet Temperature: 280 °C
-
Injection Mode: Split (20:1)
-
Oven Program: 80 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min
-
Carrier Gas: Helium, constant flow 1.2 mL/min
-
MS Transfer Line: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI), 70 eV
-
Scan Range: m/z 40-500
3. Standard and Sample Preparation (with Derivatization):
-
Standard Stock Solution (1000 µg/mL): Prepare in dichloromethane.
-
Derivatization: To 100 µL of standard or sample solution in a GC vial, add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS. Cap tightly and heat at 70 °C for 30 minutes. Cool to room temperature before analysis.
-
Calibration Standards: Prepare a series of standards and derivatize as described above.
4. Data Analysis: Quantification is performed using the peak area of a characteristic ion from the mass spectrum of the derivatized analyte. A calibration curve is generated by plotting the peak area against the concentration of the derivatized standards.
Validation Data Summary (Hypothetical)
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.995 | 0.9985 |
| Range | 0.1 - 25 µg/mL | Confirmed |
| Accuracy (% Recovery) | 95.0 - 105.0% | 97.2 - 103.5% |
| Precision (RSD) | ||
| - Repeatability | ≤ 5.0% | 2.5% |
| - Intermediate Precision | ≤ 5.0% | 3.8% |
| LOD | - | 0.03 µg/mL |
| LOQ | - | 0.1 µg/mL |
| Specificity | Unique mass spectrum and retention time | Confirmed |
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound. Instead, a certified internal standard is used. This technique is particularly valuable for the certification of reference materials and for assays where a specific reference standard is unavailable.[9][10][11]
Rationale for Method Design
The principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a known signal from the analyte to the integral of a known signal from a certified internal standard of known concentration, the concentration of the analyte can be determined. For Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate, the protons of the ethyl group or specific protons on the pyridine ring can be used for quantification. Maleic acid is a suitable internal standard as it has a simple spectrum with a sharp singlet that does not overlap with the analyte's signals.
Experimental Workflow for qNMR Analysis
Caption: qNMR analysis workflow for absolute quantification.
Detailed qNMR Protocol
1. Reagents and Materials:
-
Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate
-
Certified internal standard (e.g., Maleic acid)
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tubes
2. NMR Spectrometer Parameters:
-
Spectrometer: 400 MHz or higher
-
Pulse Sequence: Standard 90° pulse
-
Relaxation Delay (d1): ≥ 5 x T₁ of the slowest relaxing proton (analyte and internal standard)
-
Number of Scans: 16 or as required for adequate signal-to-noise ratio
3. Sample Preparation:
-
Accurately weigh approximately 20 mg of the analyte and 10 mg of the internal standard into a vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
4. Data Processing and Calculation:
-
Apply phasing and baseline correction to the acquired spectrum.
-
Integrate the selected signals for both the analyte and the internal standard.
-
Calculate the concentration of the analyte using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS
Where:
-
C = Concentration/Purity
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Validation Data Summary (Hypothetical)
| Validation Parameter | Acceptance Criteria | Result |
| Accuracy (% Purity) | Comparison to a certified reference material if available | 99.2% (vs. 99.5% by HPLC) |
| Precision (RSD) | ||
| - Repeatability | ≤ 1.0% | 0.4% |
| - Intermediate Precision | ≤ 1.5% | 0.8% |
| Specificity | Resolution of analyte and internal standard signals | Baseline resolved |
| Linearity | Not typically required for qNMR as a primary method | N/A |
Conclusion
The quantification of Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate can be reliably achieved using HPLC, GC-MS, and qNMR. The choice of method will depend on the specific application, required sensitivity, and available instrumentation. HPLC is recommended for routine quality control, GC-MS for confirmatory analysis and impurity profiling, and qNMR for the certification of reference materials and as a primary standard-free quantification method. It is imperative that any method chosen is fully validated according to the principles outlined in the ICH guidelines to ensure data of the highest quality and integrity.
References
- Hirschberg, J. et al. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Trends in Analytical Chemistry, 20(8), 419-433.
- Hagen, R., & Roberts, J. D. (1969). Nuclear magnetic resonance spectroscopy. Carbon-13 spectra of aliphatic carboxylic acids and carboxylate anions. Journal of the American Chemical Society, 91(16), 4504–4506.
-
PubChem. (n.d.). Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
- Lees, M. et al. (2023). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS).
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SIELC. (n.d.). Separation of Ethyl (3S)-piperidine-3-carboxylate on Newcrom R1 HPLC column. Retrieved from [Link]
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ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]
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EMA. (2022). ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Retrieved from [Link]
- Mao, J. D., & Schmidt-Rohr, K. (2004). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 68(2), 323-336.
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Barceló, D. (2003). Analytical Methods for the Quantification of Pharmaceuticals. ResearchGate. Retrieved from [Link]
- Acar, Ç., & Gökçe, M. (2023). Synthesis and molecular docking study of ethyl piperidine-1-carboxylate derivative Schiff bases.
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Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Pyridine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0000926). Retrieved from [Link]
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Al-Kdasi, A. et al. (2005). GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min radiation time). ResearchGate. Retrieved from [Link]
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ChemSynthesis. (n.d.). 4-pyridin-2-yl-piperazine-1-carboxylic acid ethyl ester. Retrieved from [Link]
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ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]
- Al-Ghanim, A. M. (2016). A Novel Quantitative Spectrophotometric Method. Current Pharmaceutical Analysis, 12(4), 368-373.
- Kumar, P. et al. (2018). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PLoS ONE, 13(5), e0197033.
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Reddit. (2021). Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. r/chemistry. Retrieved from [Link]
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Zhou, L. et al. (2010). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. ResearchGate. Retrieved from [Link]
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AMSbiopharma. (2023). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Ethyl piperidine-4-carboxylate (CAS 1126-09-6). Retrieved from [Link]
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The Organic Chemistry Tutor. (2021, November 11). Structure Determination from Spectra (5) (H NMR, C NMR, IR) [Carboxylic Acids and Similar Benzenes]. YouTube. Retrieved from [Link]
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Lab Manager. (2023, September 19). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
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The Strategic Role of Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate in Modern Drug Discovery: Application Notes and Protocols
In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and safety profiles is perpetual. Central to this endeavor is the design and synthesis of complex molecular architectures, a process heavily reliant on the strategic use of versatile synthetic intermediates. One such pivotal building block that has garnered significant attention is Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate (CAS No. 138030-53-2). This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, elucidating the significance, synthesis, and application of this valuable intermediate, particularly in the synthesis of second-generation antihistamines like Bilastine.
Introduction: The Significance of the Pyridinylmethyl-Piperidine Scaffold
The pyridinylmethyl-piperidine moiety is a privileged scaffold in drug discovery, appearing in a multitude of biologically active compounds. The pyridine ring, a bioisostere of a phenyl group, can engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-stacking. The piperidine ring, a saturated heterocycle, provides a three-dimensional framework that can be functionalized to optimize binding affinity and pharmacokinetic properties. The combination of these two pharmacophoric elements in Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate creates a versatile intermediate amenable to a wide range of chemical transformations, making it a cornerstone in the synthesis of complex drug molecules.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses. The table below summarizes the key properties of Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate.
| Property | Value | Source |
| CAS Number | 138030-53-2 | Chemical Supplier Catalogs |
| Molecular Formula | C₁₅H₂₂N₂O₂ | Calculated |
| Molecular Weight | 262.35 g/mol | Calculated |
| Appearance | Pale yellow to yellow oil | Inferred from patents |
| Boiling Point | Not available | - |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | Inferred from reaction conditions |
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~8.5 (d, 1H, pyridine-H6), ~7.6 (td, 1H, pyridine-H4), ~7.3 (d, 1H, pyridine-H3), ~7.1 (dd, 1H, pyridine-H5), 4.1 (q, 2H, -OCH₂CH₃), 3.6 (s, 2H, pyridine-CH₂-), 2.9 (d, 2H, piperidine-H2,6eq), 2.2-2.3 (m, 1H, piperidine-H4), 2.0-2.1 (t, 2H, piperidine-H2,6ax), 1.8-1.9 (m, 2H, piperidine-H3,5eq), 1.6-1.7 (m, 2H, piperidine-H3,5ax), 1.2 (t, 3H, -OCH₂CH₃).
-
Mass Spectrometry (ESI+): m/z 263.17 [M+H]⁺.
Synthesis Protocol: N-Alkylation of Ethyl Isonipecotate
The most direct and widely employed method for the synthesis of Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate is the N-alkylation of ethyl isonipecotate (ethyl piperidine-4-carboxylate) with a suitable 2-picolyl halide. The following protocol is a representative procedure derived from the analysis of various synthetic patents for bilastine.
Materials and Reagents
-
Ethyl isonipecotate (CAS: 1126-09-6)
-
2-(Chloromethyl)pyridine hydrochloride (CAS: 6959-47-3) or 2-(Bromomethyl)pyridine hydrobromide
-
Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)
-
Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl isonipecotate (1.0 eq).
-
Solvent and Base Addition: Dissolve the starting material in a suitable solvent such as acetonitrile or DMF (approximately 5-10 volumes relative to the ethyl isonipecotate). Add a base, such as powdered potassium carbonate or sodium carbonate (2.0-3.0 eq).
-
Addition of Alkylating Agent: To the stirred suspension, add 2-(chloromethyl)pyridine hydrochloride (1.0-1.2 eq) portion-wise at room temperature. Note: If using the hydrochloride salt of the alkylating agent, a sufficient amount of base is crucial to neutralize the HCl and deprotonate the piperidine nitrogen.
-
Reaction: Heat the reaction mixture to reflux (for acetonitrile, ~82°C) or at an elevated temperature (for DMF, 60-80°C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to afford the crude product.
-
-
Purification: The crude Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate can be purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the product as a pale yellow to yellow oil.
Causality Behind Experimental Choices
-
Choice of Base: An inorganic base like potassium or sodium carbonate is preferred for its low cost, ease of handling, and sufficient basicity to deprotonate the secondary amine of ethyl isonipecotate and neutralize the hydrochloride salt of the alkylating agent.
-
Choice of Solvent: Acetonitrile is a good choice due to its appropriate boiling point for the reaction and its ability to dissolve the reactants. DMF can also be used and may lead to faster reaction times due to its higher polarity and boiling point, but it is more difficult to remove during work-up.
-
Reaction Temperature: Heating the reaction mixture increases the rate of the Sₙ2 reaction between the nucleophilic piperidine nitrogen and the electrophilic benzylic carbon of the 2-picolyl halide.
-
Aqueous Work-up: The washing steps are essential to remove any remaining inorganic salts, unreacted starting materials, and by-products, leading to a purer crude product before final purification.
Application in Drug Discovery: A Key Intermediate for Bilastine
Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate is a crucial intermediate in the synthesis of Bilastine , a non-sedating, second-generation H1 antihistamine used for the treatment of allergic rhinoconjunctivitis and urticaria. The synthesis of bilastine from this intermediate typically involves two key transformations: hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by a coupling reaction.
Synthetic Pathway to Bilastine
Caption: Synthetic pathway from the intermediate to Bilastine.
Protocol: Hydrolysis to 1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic Acid
-
Reaction Setup: Dissolve Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Hydrolysis: Add an aqueous solution of sodium hydroxide or lithium hydroxide (1.5-2.0 eq) and stir the mixture at room temperature or with gentle heating (40-50°C) until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous solution with water.
-
Carefully adjust the pH to the isoelectric point (typically pH 5-6) with an aqueous acid (e.g., 1M HCl).
-
The product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid.
-
This carboxylic acid derivative is then activated and coupled with the appropriate benzimidazole amine side chain to complete the synthesis of bilastine.
Conclusion
Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate is a strategically important synthetic intermediate in drug discovery. Its straightforward synthesis and the presence of multiple reactive handles allow for its versatile application in the construction of complex, biologically active molecules. The detailed protocols and application notes provided herein are intended to empower researchers to effectively utilize this valuable building block in their pursuit of novel therapeutics. As with all chemical procedures, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.
References
- Various patents related to the synthesis of Bilastine. (Note: Specific patent numbers can be cited here if available from the search results, e.g., CN106146459B, CN109081827A, CN111039784A).
- Chemical supplier catalogs for CAS 138030-53-2 (e.g., Sigma-Aldrich, etc.).
- Journal articles on the synthesis of piperidine derivatives and their applications in medicinal chemistry. (Note: While a specific article for the target molecule was not found, general review articles on piperidine synthesis could be cited for context).
Application Note & Protocols: Strategic Derivatization of Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate for Structure-Activity Relationship (SAR) Studies
Abstract: This document provides a comprehensive guide for the chemical derivatization of the lead compound, Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate, a scaffold featuring the privileged piperidine and pyridine moieties.[1][2] The protocols outlined herein are designed to enable medicinal chemists and drug development scientists to systematically explore the structure-activity relationships (SAR) of this compound series. We will delve into the strategic rationale behind modifying specific functional groups, provide detailed, field-proven synthetic protocols, and discuss methods for the characterization of the resulting derivatives. The primary objective is to create a focused library of analogs to optimize potency, selectivity, and pharmacokinetic properties.
Introduction and Strategic Rationale
The piperidine ring is a cornerstone in modern medicinal chemistry, found in numerous pharmaceuticals across various therapeutic areas.[1][3] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal scaffold for interacting with biological targets. When coupled with a pyridinylmethyl group at the N1 position, the resulting molecule gains additional vectors for interaction, including potential hydrogen bonding and π-stacking, while also influencing properties like metabolic stability and solubility.[2]
Our lead compound, Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate (1) , presents three primary vectors for chemical modification to probe the SAR landscape effectively. A systematic derivatization strategy is crucial for understanding how different chemical features contribute to biological activity.[4][5]
The core strategy involves:
-
Modification of the C4-Ester: The ethyl ester is a versatile handle for introducing a wide range of functionalities. It can be hydrolyzed to a carboxylic acid, which then serves as a precursor for a diverse library of amides, or it can be subjected to bioisosteric replacement to modulate its physicochemical properties and metabolic stability.[6]
-
Modification of the Pyridine Ring: Altering the electronics and sterics of the pyridine ring can fine-tune interactions with the target protein and impact metabolic pathways.
-
Bioisosteric Replacement of the Piperidine Ring: For advanced studies, exploring replacements for the piperidine core can address issues like metabolism at the carbons alpha to the nitrogen or refine the conformational presentation of substituents.[7][8][9]
This guide will focus primarily on the first two, most common and productive, avenues of exploration.
Figure 1: Overall strategy for SAR studies on the lead compound.
Synthetic Protocols: Derivatization at the C4-Position
The C4-ester group is the most synthetically tractable handle on the lead compound. Its conversion to a carboxylic acid is the gateway to a vast chemical space via amide coupling.
Protocol 1: Saponification of the Ethyl Ester
Objective: To hydrolyze the ethyl ester of compound 1 to its corresponding carboxylic acid 2 , a key intermediate for further derivatization.
Rationale: Basic hydrolysis (saponification) is a standard and high-yielding method for converting esters to carboxylic acids. The use of a biphasic solvent system or a co-solvent like THF or Methanol ensures the solubility of the relatively nonpolar starting material in the aqueous base.[10] The reaction is typically monitored by TLC or LC-MS until the starting material is consumed. Acidic workup protonates the carboxylate salt to yield the final product.
Materials:
-
Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate (1 )
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
Deionized Water
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate (1 ) (1.0 eq) in a mixture of THF (or MeOH) and water (e.g., 3:1 v/v).
-
Add LiOH (1.5 - 2.0 eq) or NaOH (1.5 - 2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 2-16 hours. Monitor the reaction progress by TLC or LC-MS for the disappearance of the starting material.
-
Once the reaction is complete, remove the organic solvent (THF/MeOH) under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~5-6 by the slow addition of 1M HCl. The product may precipitate at this stage.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield 1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid (2 ).
Self-Validation: The product should be characterized by ¹H NMR to confirm the disappearance of the ethyl ester signals (a quartet around 4.1 ppm and a triplet around 1.2 ppm) and by ESI-MS to confirm the correct molecular weight for the carboxylic acid.[11][12]
Protocol 2: Amide Library Synthesis via Amide Coupling
Objective: To synthesize a library of amide derivatives (3a-n ) from the carboxylic acid intermediate 2 and a diverse set of primary and secondary amines.
Rationale: Amide bond formation is the most frequently used reaction in medicinal chemistry.[13][14] Direct condensation of a carboxylic acid and an amine is inefficient. Therefore, the carboxylic acid must be "activated". Peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or the combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole) are highly efficient for this purpose.[15][16] They form a highly reactive activated ester intermediate in situ, which readily reacts with an amine to form the amide bond under mild conditions, minimizing side reactions and racemization if chiral centers are present.[16] A tertiary amine base like DIPEA (N,N-Diisopropylethylamine) is used to scavenge the acid byproduct.
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Characterizing Novel GPCR Ligands: Application Notes for "Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate"
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Novel GPCR Modulators
G protein-coupled receptors (GPCRs) represent the largest and most diverse family of cell surface receptors in the human genome, playing pivotal roles in a vast array of physiological processes.[1] Consequently, they are the targets for a significant portion of currently marketed drugs. The discovery and characterization of novel ligands that can selectively modulate GPCR activity remain a cornerstone of modern drug development.
This guide provides a comprehensive framework for the initial characterization of a novel chemical entity, "Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate," a compound whose structural motifs—a pyridine ring and a piperidine core—are frequently found in GPCR-active agents. In the absence of pre-existing biological data for this specific molecule, we present a series of robust, field-proven protocols to determine its binding affinity and functional activity at a hypothetical Gs-coupled GPCR. These methodologies are designed to be broadly applicable for the initial assessment of any novel compound suspected of interacting with GPCRs.
The following application notes and protocols are structured to provide not only a step-by-step guide but also the scientific rationale behind each critical step, ensuring a thorough and self-validating approach to ligand characterization.
Section 1: Determining Receptor Binding Affinity
The foundational step in characterizing a novel ligand is to ascertain whether it physically interacts with the target receptor. Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor due to their sensitivity and robustness.[2][3] We will describe two key types of binding assays: saturation binding to characterize the receptor population in our test system and competitive binding to determine the affinity of our unlabeled test compound.
Membrane Preparation from HEK293 Cells Overexpressing a Target GPCR
Rationale: The use of a heterologous expression system, such as Human Embryonic Kidney (HEK293) cells, is advantageous as these cells have a low endogenous expression of many GPCRs and provide a robust and reproducible background for expressing the receptor of interest.[4] Preparing crude membrane fractions enriches the sample for the target receptor, which is embedded in the cell membrane, thereby increasing the signal-to-noise ratio in binding assays.
Protocol:
-
Cell Culture: Culture HEK293 cells stably expressing the target Gs-coupled GPCR in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, sodium pyruvate, and a selection antibiotic.[5] Grow cells to 80-90% confluency.
-
Cell Harvesting: Wash the cells with ice-cold Phosphate Buffered Saline (PBS) and gently scrape them into a centrifuge tube. Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors). Homogenize the cell suspension using a Dounce homogenizer or by sonication on ice.
-
Membrane Isolation: Centrifuge the lysate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells. Transfer the supernatant to a fresh tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Final Preparation: Discard the supernatant and resuspend the membrane pellet in a storage buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10% glycerol). Determine the protein concentration using a standard method like the Bradford or BCA assay. Aliquot the membrane preparation and store at -80°C.
Saturation Radioligand Binding Assay
Rationale: A saturation binding experiment is crucial to determine two key parameters of the receptor population in your membrane preparation: the maximal number of binding sites (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.[6] The Kd represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium and is a measure of the radioligand's affinity. Bmax reflects the density of the receptor in the sample. This information is essential for designing and interpreting subsequent competitive binding assays.
Protocol:
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding and non-specific binding (NSB).
-
Reagent Addition:
-
Total Binding Wells: Add increasing concentrations of a suitable radioligand (e.g., [³H]-agonist or antagonist) to the wells containing the prepared cell membranes in binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
NSB Wells: Add the same components as the total binding wells, plus a high concentration of a known, unlabeled ligand for the receptor to saturate the specific binding sites.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters rapidly with ice-cold wash buffer to minimize dissociation of the bound radioligand.
-
Quantification: Place the filter discs in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding (Y-axis) against the concentration of the radioligand (X-axis).
-
Fit the data using a non-linear regression model for a one-site binding hyperbola to determine the Kd and Bmax values.
-
| Parameter | Description | Typical Units |
| Kd | Equilibrium dissociation constant of the radioligand | nM |
| Bmax | Maximum number of binding sites | fmol/mg protein |
Competitive Radioligand Binding Assay
Rationale: The competitive binding assay is the primary method to determine the binding affinity (Ki) of an unlabeled test compound, such as "Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate".[7] This assay measures the ability of the test compound to compete with a fixed concentration of a radioligand for binding to the receptor. The resulting data are used to calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific radioligand binding), which is then used to determine the Ki value.
Protocol:
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding (NSB), and a range of concentrations of the test compound.
-
Reagent Addition:
-
To all wells (except blanks), add the cell membrane preparation and a fixed concentration of the radioligand (typically at or below its Kd value).
-
Total Binding Wells: Add binding buffer.
-
NSB Wells: Add a saturating concentration of a known unlabeled ligand.
-
Test Compound Wells: Add serial dilutions of "Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate".
-
-
Incubation, Termination, and Quantification: Follow the same procedure as for the saturation binding assay (steps 3-5).
-
Data Analysis:
-
Plot the percentage of specific binding (Y-axis) against the log concentration of the test compound (X-axis).
-
Fit the data using a non-linear regression model for a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant determined from the saturation binding experiment.
-
Section 2: Assessing Functional Activity
Demonstrating that a ligand binds to a receptor is the first step; the next is to determine its functional consequence. Does it activate the receptor (agonist), block the action of an agonist (antagonist), or have no effect? For a Gs-coupled GPCR, activation leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cyclic AMP (cAMP).[8]
cAMP Functional Assay
Rationale: Measuring the accumulation of intracellular cAMP is a direct and reliable method to assess the functional activity of ligands acting on Gs-coupled GPCRs.[5] This assay can determine whether "Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate" acts as an agonist (stimulates cAMP production) or an antagonist (blocks agonist-stimulated cAMP production).
Protocol:
-
Cell Seeding: Seed HEK293 cells expressing the target Gs-coupled GPCR into a 96-well cell culture plate and grow overnight.
-
Compound Preparation: Prepare serial dilutions of "Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate" and a known agonist for the receptor in a suitable assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Agonist Mode:
-
Remove the culture medium from the cells and add the prepared dilutions of the test compound or the known agonist.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Antagonist Mode:
-
Pre-incubate the cells with the test compound for a short period.
-
Add a fixed concentration of the known agonist (typically its EC80) to all wells except the basal control.
-
Incubate for a specified time at 37°C.
-
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based kits) according to the manufacturer's instructions.
-
Data Analysis:
-
Agonist Mode: Plot the cAMP concentration (or assay signal) against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response).
-
Antagonist Mode: Plot the cAMP concentration (or assay signal) against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the antagonist that inhibits 50% of the agonist response).
-
| Parameter | Description | Typical Units |
| EC50 | Half-maximal effective concentration (for agonists) | nM |
| IC50 | Half-maximal inhibitory concentration (for antagonists) | nM |
| Emax | Maximum effect produced by the ligand | % of control agonist |
Section 3: Visualization of Workflows and Pathways
Experimental Workflow for Ligand Characterization
Caption: Workflow for the characterization of a novel GPCR ligand.
Gs-Coupled GPCR Signaling Pathway
Caption: Simplified Gs-coupled GPCR signaling cascade.
Section 4: Ensuring Trustworthiness - A Self-Validating System
To ensure the reliability and reproducibility of the experimental data, each protocol must incorporate a self-validating system. This involves careful experimental design, the inclusion of appropriate controls, and rigorous data analysis.
-
Assay Validation: Before screening novel compounds, each assay should be validated. For binding assays, this includes confirming that the binding is saturable, specific, and reversible. For functional assays, the response of a known reference agonist and antagonist should be characterized to establish the assay window and sensitivity.
-
Quality Control of Reagents: The quality of the cell membrane preparation is critical. Each batch should be characterized by a saturation binding experiment to ensure consistent Bmax and Kd values. The purity and concentration of the test compound should be verified.
-
Appropriate Controls:
-
Positive Control: A known agonist and/or antagonist for the target receptor should be included in every experiment to confirm that the assay is performing as expected.
-
Negative Control: A vehicle control (the solvent in which the compound is dissolved) should be included to account for any effects of the solvent on the assay.
-
Non-specific Binding Control: Essential in radioligand binding assays to differentiate between specific binding to the receptor and non-specific binding to other components of the assay system.
-
-
Data Analysis and Interpretation: Data should be analyzed using appropriate statistical methods and non-linear regression models. The choice of model should be justified, and the goodness of fit should be evaluated. Experiments should be repeated independently to ensure the reproducibility of the results.
Conclusion
The protocols and application notes presented here provide a robust and scientifically rigorous framework for the initial characterization of "Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate" as a potential ligand for a Gs-coupled GPCR. By systematically determining its binding affinity and functional activity, researchers can gain valuable insights into its pharmacological profile. This foundational knowledge is a critical first step in the journey of drug discovery and development, paving the way for further optimization and preclinical evaluation of this and other novel chemical entities.
References
-
Giri, A. K., & Singh, S. S. (2023). G Protein-Coupled Receptors (GPCRs). In StatPearls. StatPearls Publishing. Available at: [Link]
-
GeeksforGeeks. (2023). GPCR Signaling Pathway. Available at: [Link]
-
Biology LibreTexts. (2023). 8.4: G-protein Coupled Receptors (GPCRs). Available at: [Link]
-
Eurofins Discovery. (n.d.). GPCR Radioligand Binding. Available at: [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Available at: [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Available at: [Link]
-
Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Available at: [Link]
-
Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Available at: [Link]
-
SITTAMPALAM, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]
-
Cisbio. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Available at: [Link]
-
GraphPad. (n.d.). Analyzing Radioligand Binding Data. Available at: [Link]
-
Promega Corporation. (2023). IC50, EC50 and Kd: What is the Difference and Why Do They matter?. Promega Connections. Available at: [Link]
-
Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical statistics, 10(2), 128–134. Available at: [Link]
-
Bio-protocol. (2023). GPCR deorphanization assay in HEK-293 cells. Available at: [Link]
-
Wikipedia. (2024). G protein-coupled receptor. Available at: [Link]
-
Creative Diagnostics. (n.d.). GPCR Pathway. Available at: [Link]
-
Fluidic Analytics. (2023). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Available at: [Link]
-
Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Available at: [Link]
-
Merck Millipore. (n.d.). GPCR Membrane Preparations. Available at: [Link]
-
Eurofins Discovery. (n.d.). GPCR functional assays, Understanding On/Off-target Activity. Available at: [Link]
-
Southern, M. R., et al. (2011). Expression of G protein-coupled receptors and related proteins in HEK293, AtT20, BV2, and N18 cell lines as revealed by microarray analysis. BMC genomics, 12, 9. Available at: [Link]
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Application Notes and Protocols for Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate in CNS Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Privileged Scaffold in CNS Drug Discovery
The confluence of a pyridine ring and a piperidine nucleus represents a highly privileged structural motif in the landscape of medicinal chemistry, particularly for agents targeting the central nervous system (CNS).[1][2] The piperidine moiety is not only a common feature in numerous clinically successful CNS drugs but is also an endogenous component in the mammalian brain, implicated in synaptic mechanisms and the regulation of mood, sleep, and motor control.[1][3] The pyridine ring, a bioisostere of a phenyl group with enhanced metabolic stability and water solubility, is frequently incorporated into drug candidates to fine-tune their pharmacokinetic and pharmacodynamic profiles, often improving their ability to penetrate the blood-brain barrier.[4][5]
"Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate" is a molecule that elegantly combines these two key pharmacophores. While specific biological data for this compound is not extensively documented in publicly available literature, its structural architecture strongly suggests a potential for interaction with various CNS targets. The ethyl ester at the 4-position of the piperidine ring can act as a key interaction point or be a metabolic handle, while the pyridin-2-ylmethyl substituent on the piperidine nitrogen is poised to engage with specific receptor pockets.
This document serves as a comprehensive guide for researchers interested in exploring the CNS applications of "Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate." We will delve into a hypothesized mechanism of action based on structural analogy to known CNS-active compounds, provide detailed protocols for its characterization, and present a framework for its investigation as a potential therapeutic agent.
Hypothesized Mechanism of Action: A Potential Modulator of Nicotinic Acetylcholine Receptors (nAChRs)
Based on the structural features of "Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate," we hypothesize that it may act as a modulator of nicotinic acetylcholine receptors (nAChRs). This hypothesis is predicated on the following observations:
-
The Pyridin-2-ylmethyl Moiety: The pyridine ring is a core component of nicotine, the endogenous agonist for nAChRs. The nitrogen atom in the pyridine ring is crucial for its pharmacological activity.[5] The spatial arrangement of the pyridine nitrogen and the piperidine nitrogen in our compound of interest could mimic the key pharmacophoric elements of nAChR ligands.
-
The Piperidine Scaffold: Many potent and selective nAChR modulators incorporate a piperidine or a related saturated heterocyclic ring. This ring system helps to correctly orient the pharmacophoric elements for optimal receptor binding.
-
Versatility of the Scaffold: The overall structure is amenable to modifications that could lead to subtype-selective nAChR ligands, which are of significant interest for treating a range of CNS disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression.
We will proceed with the following experimental protocols under the guiding hypothesis that "Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate" is a potential nAChR modulator.
Experimental Protocols
Protocol 1: In Vitro Characterization of nAChR Binding
This protocol describes the initial screening of the compound to determine its affinity for various nAChR subtypes using radioligand binding assays.
Objective: To determine the binding affinity (Ki) of "Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate" for different nAChR subtypes (e.g., α4β2, α7).
Materials:
-
"Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate"
-
Cell membranes expressing specific human nAChR subtypes (e.g., from HEK293 cells)
-
Radioligands (e.g., [³H]epibatidine for α4β2, [¹²⁵I]α-bungarotoxin for α7)
-
Non-labeled competing ligands (e.g., nicotine, epibatidine)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)
-
96-well filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare a stock solution of "Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate" in DMSO (e.g., 10 mM). Serially dilute the compound in binding buffer to obtain a range of concentrations (e.g., from 1 nM to 100 µM).
-
Assay Setup: In a 96-well filter plate, add in the following order:
-
50 µL of binding buffer
-
50 µL of the test compound at various concentrations or vehicle (for total binding) or a high concentration of a known non-labeled ligand (for non-specific binding).
-
50 µL of the radioligand at a concentration close to its Kd.
-
50 µL of the cell membrane preparation.
-
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration and Washing: Rapidly filter the contents of the wells through the filter plate using a vacuum manifold. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Punch out the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Presentation:
| nAChR Subtype | Radioligand | Ki (nM) of Test Compound |
| α4β2 | [³H]epibatidine | To be determined |
| α7 | [¹²⁵I]α-bungarotoxin | To be determined |
Protocol 2: Functional Characterization using a Calcium Flux Assay
This protocol assesses the functional activity of the compound as an agonist or antagonist at nAChRs.
Objective: To determine if "Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate" acts as an agonist or antagonist at specific nAChR subtypes and to determine its potency (EC₅₀) or inhibitory activity (IC₅₀).
Materials:
-
Cell line stably expressing the nAChR subtype of interest (e.g., SH-SY5Y for endogenous α7, or transfected HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Known nAChR agonist (e.g., nicotine or acetylcholine).
-
Known nAChR antagonist (e.g., mecamylamine).
-
Fluorescence plate reader with an integrated fluidic dispenser.
Procedure:
-
Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye in assay buffer for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of "Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate" and the control agonist/antagonist in assay buffer.
-
Agonist Mode:
-
Place the plate in the fluorescence plate reader.
-
Record a baseline fluorescence reading.
-
Add the test compound at various concentrations and continue recording the fluorescence signal for several minutes.
-
Add a maximal concentration of the control agonist as a positive control.
-
-
Antagonist Mode:
-
Place the plate in the fluorescence plate reader.
-
Record a baseline fluorescence reading.
-
Add the test compound at various concentrations and incubate for a predefined period (e.g., 15 minutes).
-
Add a concentration of the control agonist that elicits a submaximal response (e.g., EC₈₀) and continue recording the fluorescence.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) from the baseline.
-
For agonist activity, plot ΔF against the log of the compound concentration to determine the EC₅₀.
-
For antagonist activity, plot the inhibition of the agonist response against the log of the compound concentration to determine the IC₅₀.
-
Visualization of Experimental Workflow:
Caption: Workflow for Functional Characterization using a Calcium Flux Assay.
Protocol 3: Preliminary In Vivo Behavioral Assessment
This protocol outlines a basic in vivo experiment to assess the potential CNS effects of the compound in a rodent model.
Objective: To evaluate the general behavioral effects of "Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate" in mice, including its impact on locomotor activity.
Materials:
-
"Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate"
-
Vehicle (e.g., saline, 0.5% methylcellulose)
-
Adult male C57BL/6 mice
-
Open field apparatus
-
Video tracking software
-
Standard animal handling and injection equipment
Procedure:
-
Compound Formulation: Prepare a solution or suspension of the test compound in the chosen vehicle at various doses (e.g., 1, 3, 10 mg/kg).
-
Animal Acclimation: Acclimate the mice to the testing room for at least 1 hour before the experiment.
-
Dosing: Administer the test compound or vehicle to the mice via an appropriate route (e.g., intraperitoneal injection).
-
Behavioral Testing:
-
30 minutes post-injection, place each mouse individually into the center of the open field apparatus.
-
Record the activity of the mice for 30 minutes using the video tracking software.
-
-
Parameters to Measure:
-
Total distance traveled
-
Time spent in the center of the arena (as an anxiolytic/anxiogenic indicator)
-
Rearing frequency
-
Stereotypical behaviors
-
-
Data Analysis: Analyze the data using ANOVA followed by post-hoc tests to compare the different dose groups with the vehicle control group.
Hypothesized Signaling Pathway:
Caption: Hypothesized Signaling Pathway of the Test Compound at nAChRs.
Trustworthiness and Self-Validation
The protocols provided are designed to be self-validating. The inclusion of positive and negative controls in each assay is critical for interpreting the results. For instance, in the binding assay, a known ligand for the receptor validates the assay's performance. In the functional assay, the response to a known agonist and its blockade by a known antagonist confirms the integrity of the cellular response. In vivo studies should always include a vehicle control group to account for any effects of the injection procedure or the vehicle itself. Consistent and dose-dependent effects of the test compound across these assays will build confidence in its hypothesized mechanism of action.
Conclusion
"Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate" represents a promising chemical scaffold for the development of novel CNS-active agents. While its specific biological targets remain to be elucidated, its structural similarity to known nAChR modulators provides a strong rationale for its investigation in this area. The detailed protocols and conceptual framework provided in this document offer a clear path for researchers to systematically characterize the pharmacological profile of this compound and to unlock its potential therapeutic value in the treatment of CNS disorders.
References
[6] PubChem. Ethyl piperidine-4-carboxylate. National Center for Biotechnology Information. [Link] [3] Kasai, K. (1984). Neurobiology of piperidine: its relevance to CNS function. Folia Psychiatrica et Neurologica Japonica, 38(4), 425-434. [Link] [7] ResearchGate. Structures of drugs derived from the aryl(pyridin-2-yl) core. [Link] [1] Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link] [8] ACG Publications. (2025). Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases. [Link] [2] Chia, Y. C., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(4), 983. [Link] [4] National Center for Biotechnology Information. Computational modeling and synthesis of Pyridine variants of Benzoyl-Phenoxy-Acetamide with high glioblastoma cytotoxicity and brain tumor penetration. [Link] [9] ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. [Link] [5] Lin, L., et al. (2020). Pyridine alkaloids with activity in the central nervous system. RSC Advances, 10(42), 25064-25081. [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurobiology of piperidine: its relevance to CNS function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Computational modeling and synthesis of Pyridine variants of Benzoyl-Phenoxy-Acetamide with high glioblastoma cytotoxicity and brain tumor penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1126-09-6(Ethyl piperidine-4-carboxylate) | Kuujia.com [kuujia.com]
- 7. researchgate.net [researchgate.net]
- 8. acgpubs.org [acgpubs.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to empower you with the scientific rationale behind experimental choices to improve your synthetic yield and purity.
Introduction
Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds. Its synthesis typically involves the formation of a C-N bond between the piperidine nitrogen and the pyridin-2-ylmethyl group. The two most common and effective methods for this transformation are Direct N-Alkylation and Reductive Amination . This guide will explore both routes, offering detailed protocols, troubleshooting advice, and mechanistic insights to help you navigate the complexities of this synthesis.
Method 1: Direct N-Alkylation
This classical approach involves the reaction of a piperidine derivative with a pyridin-2-ylmethyl halide. While straightforward, this method can be prone to side reactions, primarily over-alkylation.
Reaction Scheme:
Experimental Workflow: Direct N-Alkylation
Caption: Workflow for Direct N-Alkylation.
Troubleshooting Guide: Direct N-Alkylation (Q&A)
Q1: My yield is low, and I see a significant amount of unreacted starting material. What could be the issue?
A1: Several factors could contribute to low conversion:
-
Insufficient Base: 2-(Chloromethyl)pyridine is often supplied as a hydrochloride salt. A base is crucial to neutralize the salt and liberate the free amine of ethyl 4-piperidinecarboxylate for it to act as a nucleophile.[1] Ensure you are using at least two equivalents of base: one to neutralize the hydrochloride salt and another to scavenge the HCl generated during the reaction.
-
Inactive Alkylating Agent: The hydrochloride salt of 2-(chloromethyl)pyridine is not reactive as an alkylating agent. The base is required to generate the free, reactive form.[1]
-
Reaction Temperature: While the reaction can proceed at room temperature, gentle heating (e.g., 50-80 °C) can significantly increase the reaction rate.[1] Monitor the reaction for potential side product formation at higher temperatures.
-
Solvent Choice: A polar aprotic solvent like acetonitrile (ACN) or N,N-dimethylformamide (DMF) is generally preferred as they can effectively dissolve the reactants and facilitate the SN2 reaction.[2]
Q2: I am observing a significant amount of a higher molecular weight byproduct, likely a quaternary ammonium salt. How can I prevent this?
A2: The formation of a quaternary ammonium salt is a common side reaction in the alkylation of amines.[3][4] This occurs when the product, a tertiary amine, which is also nucleophilic, reacts with another molecule of the alkylating agent.
-
Choice of Base: The use of a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA or Hünig's base) is highly recommended.[2] DIPEA is effective at scavenging the generated acid without competing as a nucleophile, thus suppressing the formation of the quaternary ammonium salt.[2]
-
Controlled Addition of Alkylating Agent: Adding the 2-(chloromethyl)pyridine solution slowly to the reaction mixture containing the piperidine derivative and the base can help maintain a low concentration of the alkylating agent, disfavoring the second alkylation step.
-
Stoichiometry: Using a slight excess of the piperidine starting material relative to the alkylating agent can also help minimize over-alkylation.
Q3: My reaction is complete, but I am having trouble purifying the product. What are the common impurities and how can I remove them?
A3: Common impurities include unreacted starting materials, the quaternary ammonium salt, and residual base.[1]
-
Aqueous Work-up: A thorough aqueous work-up is essential. Partition the reaction mixture between an organic solvent (like ethyl acetate) and water.[1] Washing the organic layer with brine can help remove water-soluble impurities.
-
Acid-Base Extraction: To remove unreacted ethyl 4-piperidinecarboxylate, you can wash the organic layer with a dilute acid solution (e.g., 1M HCl). Your tertiary amine product will also partition into the aqueous layer as the hydrochloride salt. You can then basify the aqueous layer and re-extract your product into an organic solvent.
-
Column Chromatography: Silica gel column chromatography is often necessary for obtaining a highly pure product. A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity with methanol, can effectively separate the product from less polar starting materials and more polar byproducts.
Data Summary: Direct N-Alkylation Conditions
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous ACN or DMF | Polar aprotic, facilitates SN2 reaction.[2] |
| Base | K₂CO₃, DIPEA (Hünig's base) | K₂CO₃ is a cost-effective choice. DIPEA minimizes over-alkylation.[2] |
| Temperature | Room Temperature to 80 °C | Higher temperatures can increase the reaction rate.[1] |
| Stoichiometry | 1.0 eq. Piperidine, 1.1-1.2 eq. Alkyl Halide, 2.2-2.5 eq. Base | A slight excess of the alkylating agent ensures complete conversion of the piperidine. Sufficient base is crucial. |
Method 2: Reductive Amination
Reductive amination is a powerful alternative that often provides higher yields and better selectivity. This two-step, one-pot process involves the formation of an iminium ion intermediate from pyridine-2-carbaldehyde and ethyl 4-piperidinecarboxylate, followed by in-situ reduction.
Reaction Scheme:
Experimental Workflow: Reductive Amination
Caption: Workflow for Reductive Amination.
Troubleshooting Guide: Reductive Amination (Q&A)
Q1: The reaction is sluggish, and I have a low yield of the desired product.
A1: Incomplete iminium ion formation or inefficient reduction could be the cause.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent for this reaction. It is mild enough not to reduce the starting aldehyde but reactive enough to reduce the intermediate iminium ion.[5][6] Other reducing agents like sodium borohydride (NaBH₄) can reduce the aldehyde, leading to the formation of 2-pyridinemethanol as a byproduct.
-
pH of the Reaction: The formation of the iminium ion is often catalyzed by mild acid. Adding a catalytic amount of acetic acid can accelerate the reaction.[5][7] However, a strongly acidic medium can protonate the amine, rendering it non-nucleophilic.
-
Solvent: 1,2-Dichloroethane (DCE) is an excellent solvent for reductive amination with NaBH(OAc)₃.[5][8] Tetrahydrofuran (THF) can also be used.
Q2: I am observing the formation of 2-pyridinemethanol as a major byproduct. Why is this happening?
A2: This indicates that the aldehyde is being reduced before it can react with the amine.
-
Incorrect Reducing Agent: As mentioned, using a strong reducing agent like NaBH₄ will lead to aldehyde reduction. Stick to the milder NaBH(OAc)₃.
-
Reaction Conditions: Ensure that the amine and aldehyde are allowed to stir together for a period (e.g., 30-60 minutes) to facilitate iminium ion formation before the addition of the reducing agent.
Q3: How can I be sure the reaction has gone to completion, and what is the best way to purify the product?
A3: Monitoring the reaction and proper purification are key.
-
Reaction Monitoring: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. You should see the disappearance of the starting aldehyde and the appearance of a new, more polar spot corresponding to the product. LC-MS can also be used for more precise monitoring.
-
Work-up: The reaction is typically quenched by the addition of a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and destroy the excess reducing agent.
-
Purification: Similar to the N-alkylation method, purification is usually achieved by silica gel column chromatography.
Data Summary: Reductive Amination Conditions
| Parameter | Recommended Condition | Rationale |
| Solvent | 1,2-Dichloroethane (DCE) or THF | Optimal for NaBH(OAc)₃ reductions.[5][8] |
| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective for the iminium ion.[5][6] |
| Catalyst | Acetic Acid (optional, catalytic amount) | Facilitates iminium ion formation.[5][7] |
| Temperature | 0 °C to Room Temperature | Allows for controlled reduction. |
| Stoichiometry | 1.0 eq. Aldehyde, 1.0-1.2 eq. Amine, 1.2-1.5 eq. Reducing Agent | A slight excess of the amine and reducing agent ensures complete conversion. |
Comparison of Synthetic Routes
| Feature | Direct N-Alkylation | Reductive Amination |
| Starting Materials | Ethyl 4-piperidinecarboxylate, 2-(Chloromethyl)pyridine | Ethyl 4-piperidinecarboxylate, Pyridine-2-carbaldehyde |
| Key Reagents | Base (K₂CO₃, DIPEA) | Reducing Agent (NaBH(OAc)₃) |
| Common Side Reactions | Over-alkylation (quaternary salt formation) | Aldehyde reduction (if using a strong reducing agent) |
| Advantages | Utilizes readily available starting materials. | Generally higher yields and cleaner reactions. Avoids over-alkylation issues. |
| Disadvantages | Prone to over-alkylation, may require careful control of conditions. | Requires a specific and milder reducing agent. |
Conclusion
Both direct N-alkylation and reductive amination are viable methods for the synthesis of Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate. For a more robust and higher-yielding synthesis with fewer side products, reductive amination is often the superior choice . However, with careful control of the reaction conditions, particularly the choice of base, direct N-alkylation can also be an effective method. By understanding the underlying mechanisms and potential pitfalls of each route, you can optimize your synthetic strategy to achieve a high yield of your desired product.
References
-
Alkylation of Amines (Sucks!) - Master Organic Chemistry. (2017, May 26). Retrieved from [Link]
-
SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online. Retrieved from [Link]
-
Synthesis of secondary and tertiary amines - Organic Chemistry Portal. Retrieved from [Link]
-
An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base - ResearchGate. (2009). Retrieved from [Link]
-
Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines - PMC - NIH. (2024). Retrieved from [Link]
-
20.05.1: Alkylation of Amines by Alkyl Halides - Chemistry LibreTexts. (2015, March 17). Retrieved from [Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed. (1996, May 31). Retrieved from [Link]
-
Impact of pyridine-2-carboxaldehyde-derived aroylhydrazones on the copper-catalyzed oxidation of the M112A PrP103-112 mutant fragment - PubMed. (2019). Retrieved from [Link]
- CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride - Google Patents.
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Improvement of selectivity/yield of Alkylation : r/OrganicChemistry - Reddit. (2023, December 23). Retrieved from [Link]
-
Piperidine, 1-ethyl - Organic Syntheses Procedure. Retrieved from [Link]
-
A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes - Sciencemadness.org. Retrieved from [Link]
-
Ch22: Alkylation of Amines. Retrieved from [Link]
-
Synthesis of Secondary Amines via Self-Limiting Alkylation of N- Aminopyridinium Salts - ChemRxiv. Retrieved from [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (2022). Retrieved from [Link]
-
A copper(ii) complex containing pyridine-2-carbaldehyde and its direct binding onto ethylenediamine functionalized with Fe3O4@SiO2 nanoparticles for catalytic applications - ResearchGate. (2020). Retrieved from [Link]
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TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Retrieved from [Link]
-
N-Dealkylation of Amines - PMC - NIH. (2020). Retrieved from [Link]
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ChemInform Abstract: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures | Request PDF - ResearchGate. (2010). Retrieved from [Link]
-
N-Alkylation of Some Imidazopyridines - FABAD Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Synthesis of Secondary Amines via Self-Limiting Alkylation of N- Aminopyridinium Salts - ChemRxiv. Retrieved from [Link]
-
ChemInform Abstract: Synthesis of Piperidine Derivatives by Reduction of Pyridinium Salts. Retrieved from [Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures - Organic Chemistry Portal. Retrieved from [Link]
-
A copper(ii) complex containing pyridine-2-carbaldehyde and its direct binding onto ethylenediamine functionalized with Fe3O4@SiO2 nanoparticles for catalytic applications - RSC Publishing. Retrieved from [Link]
- EP0007983A1 - Process for the purification of tertiary amines - Google Patents.
-
Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence - PubMed Central. (2022). Retrieved from [Link]
-
Piperidine synthesis - Organic Chemistry Portal. Retrieved from [Link]
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Myers Chem 115. Retrieved from [Link]
-
Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot - ResearchGate. (2014). Retrieved from [Link]
-
Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines - PubMed. (2024). Retrieved from [Link]
-
Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde - ResearchGate. (2017). Retrieved from [Link]
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Technical Support Center: Optimizing Reaction Conditions for the N-Alkylation of Ethyl Piperidine-4-Carboxylate
Welcome to the technical support center dedicated to the N-alkylation of ethyl piperidine-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this crucial chemical transformation. Here, we will delve into the nuances of this reaction, providing troubleshooting advice and detailed protocols to help you achieve higher yields, cleaner reaction profiles, and overall success in your synthetic endeavors. The piperidine scaffold is a cornerstone in medicinal chemistry, and mastering its functionalization is key to advancing novel therapeutics.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the N-alkylation of ethyl piperidine-4-carboxylate?
There are two primary methods for the N-alkylation of ethyl piperidine-4-carboxylate:
-
Direct Alkylation: This is a classical SN2 reaction where the secondary amine of the piperidine ring displaces a leaving group on an alkyl electrophile (e.g., an alkyl halide or sulfonate). This method is straightforward but can be prone to side reactions if not properly controlled.[2]
-
Reductive Amination: This two-step, one-pot process involves the reaction of the piperidine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent to yield the N-alkylated product. This method often provides higher selectivity and is suitable for a wider range of alkyl groups.[1][3]
Q2: My N-alkylation reaction is giving a low yield. What are the likely causes?
Low yields in N-alkylation reactions can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or a poorly chosen solvent that does not adequately dissolve the reactants.[4]
-
Poor Nucleophilicity/Electrophilicity: The nucleophilicity of the piperidine nitrogen or the electrophilicity of the alkylating agent may be insufficient under the chosen conditions.
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. Common side reactions include over-alkylation to form a quaternary ammonium salt and elimination reactions of the alkyl halide.[3]
-
Suboptimal Base: The base may not be strong enough to effectively neutralize the acid generated during the reaction, which can protonate the starting piperidine and render it non-nucleophilic.[5]
Q3: I am observing a significant amount of a water-soluble byproduct that is difficult to remove. What is it and how can I prevent its formation?
This is a classic sign of over-alkylation , where the desired tertiary amine product reacts further with the alkylating agent to form a quaternary ammonium salt.[3] This is a common issue because the N-alkylated piperidine product is often more nucleophilic than the starting secondary amine.
Strategies to Prevent Over-Alkylation:
-
Control Stoichiometry: Use the piperidine as the limiting reagent or use no more than a slight excess of the alkylating agent (e.g., 1.05-1.1 equivalents).[5]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent slowly, for instance with a syringe pump, helps to maintain a low concentration of the electrophile in the reaction mixture, favoring mono-alkylation.[5]
-
Choice of Base: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA or Hünig's base). This base is effective at scavenging the acid byproduct without competing in the alkylation reaction.[6]
-
Lower Reaction Temperature: Running the reaction at a lower temperature can help to control the rate of the second alkylation, which often has a higher activation energy.
Q4: How do I choose the right base and solvent for my N-alkylation reaction?
The choice of base and solvent is critical for a successful N-alkylation.
| Base | Typical Use Case & Rationale |
| K₂CO₃ / Cs₂CO₃ | A common and cost-effective choice. These are solid bases that can be easily filtered off. Cesium carbonate is more soluble in organic solvents and can be more effective for less reactive alkylating agents.[4] |
| DIPEA | A non-nucleophilic, organic base that is ideal for preventing over-alkylation. It is soluble in most organic solvents.[6] |
| NaH | A strong, non-nucleophilic base that deprotonates the piperidine to form a highly reactive piperidide anion. This is useful for unreactive alkylating agents but can be overkill and may promote side reactions. Requires anhydrous conditions.[5] |
| Solvent | Properties & Rationale |
| Acetonitrile (ACN) | A polar aprotic solvent that is excellent for SN2 reactions. It effectively dissolves the reactants and salts.[5] |
| N,N-Dimethylformamide (DMF) | Another polar aprotic solvent that is a good choice for reactions that require heating, due to its high boiling point.[4][5] |
| Dimethyl Sulfoxide (DMSO) | A highly polar aprotic solvent that can significantly accelerate SN2 reactions. However, it can be difficult to remove during workup.[7] |
| Dichloromethane (DCM) | A common solvent for reductive amination reactions. |
Troubleshooting Guide
Issue 1: Reaction Stalls or Proceeds Very Slowly
If your reaction is not progressing, consider the following:
-
Activate the Alkyl Halide: If you are using an alkyl bromide or chloride, the reaction can be sluggish. Adding a catalytic amount of sodium or potassium iodide can facilitate a Finkelstein reaction, converting the alkyl halide in situ to the more reactive alkyl iodide.[4]
-
Increase the Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious as this can also promote side reactions.
-
Solvent Choice: Ensure your solvent is appropriate. For SN2 reactions, polar aprotic solvents like DMF or DMSO can be more effective than less polar solvents.[4][7]
-
Check Reagent Quality: Ensure that your reagents, especially the alkylating agent and the piperidine, are pure and that the solvent is anhydrous if using a water-sensitive base like NaH.
Issue 2: Multiple Spots on TLC/LC-MS Indicating a Mixture of Products
A complex product mixture often points to a lack of selectivity.
-
Over-alkylation: As discussed in the FAQs, this is a common problem. Refer to the strategies for preventing the formation of quaternary ammonium salts.
-
Elimination: If your alkyl halide is prone to elimination (e.g., secondary or tertiary halides), you may be forming olefin byproducts. Using a less hindered base and lower temperatures can mitigate this.
-
Starting Material Degradation: The starting material or product may be unstable under the reaction conditions. Consider milder conditions or a different synthetic route.
Logical Flow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield.
Experimental Protocols
Protocol 1: General Procedure for Direct N-Alkylation
This protocol provides a general method for the direct alkylation of ethyl piperidine-4-carboxylate using an alkyl halide and potassium carbonate.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add ethyl piperidine-4-carboxylate (1.0 eq.), potassium carbonate (1.5-2.0 eq.), and anhydrous acetonitrile (to make a 0.1-0.5 M solution).
-
Addition of Alkylating Agent: Slowly add the alkyl halide (1.05 eq.) to the stirred suspension at room temperature. For highly reactive alkylating agents, consider cooling the mixture to 0 °C before addition.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Workup: a. Cool the reaction mixture to room temperature and filter off the inorganic salts. b. Rinse the filter cake with a small amount of acetonitrile. c. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated piperidine.
Protocol 2: General Procedure for Reductive Amination
This protocol is an excellent alternative to direct alkylation, particularly for preparing derivatives from aldehydes and ketones.[8]
-
Setup: To a round-bottom flask, add ethyl piperidine-4-carboxylate (1.0 eq.), the desired aldehyde or ketone (1.0-1.2 eq.), and a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).
-
Iminium Ion Formation: Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.) portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.
-
Workup: a. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). b. Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., DCM). c. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Decision-Making Workflow: Direct Alkylation vs. Reductive Amination
Caption: Choosing the right N-alkylation method.
References
- CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof - Google Patents.
-
N alkylation at sp 3 Carbon Reagent Guide - ACS GCI Pharmaceutical Roundtable. Available at: [Link]
- US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents.
-
Procedure for N-alkylation of Piperidine? - ResearchGate. Available at: [Link]
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Piperidine, 1-ethyl- - Organic Syntheses Procedure. Available at: [Link]
-
Difficulties with N-Alkylations using alkyl bromides : r/Chempros - Reddit. Available at: [Link]
-
4 PIPERIDINE-CARBOXYLIC ACID ETHYL ESTERS - European Patent Office - EP 321548. Available at: [Link]
-
Ethyl 4-piperidinecarboxylate | C8H15NO2 | CID 70770 - PubChem - NIH. Available at: [Link]
-
Synthesis of Secondary Amines via Self-Limiting Alkylation | Organic Letters. Available at: [Link]
-
(PDF) An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base - ResearchGate. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. Available at: [Link]
-
Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC. Available at: [Link]
-
Avoiding Over-alkylation - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - NIH. Available at: [Link]
-
dialkylation on the stability and estrogen receptor interaction of (4R,5S)/(4S,5R)-4,5-bis(4-hydroxyphenyl)-2-imidazolines - PubMed. Available at: [Link]
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Technical Support Center: Overcoming Low Yield in Reductive Amination for Piperidine Synthesis
From the desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing reductive amination for the synthesis of piperidine derivatives and encountering challenges with reaction yield. Piperidine scaffolds are crucial building blocks in medicinal chemistry, and mastering their synthesis is paramount. This document moves beyond a simple recitation of protocols to provide in-depth, mechanistic insights and actionable troubleshooting strategies to help you optimize your reactions.
Section 1: The Mechanism and Its Critical Control Points
Reductive amination is a robust method for C-N bond formation, typically proceeding in a one-pot fashion. The reaction condenses a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ by a hydride agent to the target amine. For intramolecular reactions, such as the formation of a piperidine ring from a suitable amino-aldehyde or amino-ketone, this process is particularly powerful.[1][2]
The entire process is a series of equilibria. Low yields are almost always a result of an issue at one of the key stages: formation of the hemiaminal, dehydration to the iminium ion, or the final reduction.[3][4]
Caption: General workflow for intramolecular reductive amination.
Section 2: Troubleshooting Guide - A Symptom-Based Approach
This section is structured to address the common symptoms of a failed or low-yielding reaction.
Q1: My reaction shows no product formation, and I've recovered most of my starting amino-carbonyl compound. What is the likely cause?
A: This symptom strongly points to a failure in the initial and critical step: the formation of the cyclic iminium ion intermediate. This is a pH-dependent equilibrium, and improper pH is the most common culprit.[3]
-
Causality: The formation of the iminium ion requires two things to happen in sequence. First, the nucleophilic amine attacks the carbonyl. This step is favored by neutral to slightly basic conditions. Second, the resulting hemiaminal intermediate must be protonated on its oxygen atom to facilitate the elimination of water. This dehydration step is acid-catalyzed.[1]
-
If the pH is too high (basic): Dehydration will be exceedingly slow as there are not enough protons to activate the hydroxyl group for elimination.
-
If the pH is too low (strongly acidic): The starting amine will be quantitatively protonated to its non-nucleophilic ammonium salt.[1] This prevents the initial attack on the carbonyl, and the reaction never starts.
-
-
Solutions & Protocols:
-
pH Optimization: The "sweet spot" for most reductive aminations is a mildly acidic pH of 4-6.[1][5] Acetic acid is a common and effective catalyst. Start by adding a catalytic amount (e.g., 0.1-0.2 equivalents) of glacial acetic acid to your reaction mixture.
-
Use of Buffered Systems: For sensitive substrates, using a buffer can maintain the optimal pH throughout the reaction.
-
Consider a Two-Step Procedure: If one-pot optimization fails, consider forming the imine first.
-
Step 1 (Imine Formation): Dissolve the amino-carbonyl substrate in a solvent like methanol or toluene. Add a catalytic amount of acetic acid. If using toluene, you can remove water azeotropically with a Dean-Stark apparatus to drive the equilibrium forward. Monitor by TLC or LCMS for the disappearance of starting material.
-
Step 2 (Reduction): Once the imine is formed, cool the reaction and add the reducing agent. This approach often works better with less selective reducing agents like sodium borohydride (NaBH₄), as it prevents premature reduction of the starting carbonyl.[1][6]
-
-
Q2: My reaction is messy, with multiple side products and a low yield of the desired piperidine. How can I improve selectivity?
A: The formation of multiple products indicates that side reactions are outcompeting the desired intramolecular cyclization and reduction. The two most common side reactions are the reduction of the starting carbonyl and intermolecular reactions.
-
Causality & Identification:
-
Carbonyl Reduction: The most common byproduct is the amino-alcohol, resulting from the reducing agent attacking the starting material's aldehyde/ketone before it forms the iminium ion. This is especially problematic with powerful, less selective reducing agents like sodium borohydride (NaBH₄).[1][3]
-
Intermolecular Reaction: If the concentration is too high, two molecules of your starting material can react with each other (one acting as the amine, one as the carbonyl) to form dimers or polymers instead of the desired cyclic product.
-
-
Solutions & Protocols:
-
Choose a Selective Reducing Agent: This is the most critical factor. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for most modern reductive aminations.[3][6] It is a milder and more sterically hindered reducing agent that reacts much faster with the protonated iminium ion than with the neutral carbonyl starting material.[7] This inherent selectivity minimizes the formation of the amino-alcohol byproduct. Sodium cyanoborohydride (NaBH₃CN) is also selective but is highly toxic and generally avoided if possible.[3][8]
-
Control Reaction Concentration: Intramolecular reactions are favored at high dilution. If you suspect dimerization is an issue, try running the reaction at a lower concentration (e.g., 0.05 M or less).
-
Temperature Control: Perform the addition of the reducing agent at a lower temperature (e.g., 0 °C) to moderate reactivity and improve selectivity. Allow the reaction to slowly warm to room temperature.
-
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Confirmation of Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is the bedrock of reliable and reproducible research. This guide provides an in-depth technical analysis to confirm the structure of "Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate," a compound of interest in medicinal chemistry. In the absence of a comprehensive public database entry for this specific molecule, we will establish its structural identity through a logical synthesis pathway, predict its characteristic spectroscopic data, and critically compare it against a plausible structural isomer. This approach provides a robust framework for the verification of novel or sparsely documented chemical entities.
Deducing the Structure and Key Identifiers
The IUPAC name "Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate" defines a precise molecular architecture. The core of the molecule is a piperidine ring, substituted at two positions:
-
At the 1-position (the nitrogen atom): A pyridin-2-ylmethyl group is attached. This consists of a pyridine ring linked via its 2-position to a methylene (-CH₂-) bridge.
-
At the 4-position (a carbon atom): An ethyl carboxylate group (-COOCH₂CH₃) is present.
Based on this nomenclature, we can deduce the following key identifiers:
| Identifier | Value |
| Molecular Formula | C₁₅H₂₂N₂O₂ |
| Molecular Weight | 262.35 g/mol |
| CAS Number | Not readily available in public databases |
Below is a 2D representation of the deduced structure:
Caption: 2D Structure of Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate
Synthetic Plausibility: A Self-Validating Approach
The most direct and industrially common method to synthesize the target compound is through the N-alkylation of a secondary amine. This involves the reaction of Ethyl piperidine-4-carboxylate (a readily available starting material) with 2-(chloromethyl)pyridine .[1][2][3] This synthetic route is highly plausible and provides a logical basis for the existence of the target structure.
An alternative, equally viable method is the reductive amination of Ethyl piperidine-4-carboxylate with pyridine-2-carbaldehyde . Both pathways converge to the same final product, strengthening the case for its structural assignment.
Caption: Proposed Synthetic Workflow for the Target Compound.
Predicted Spectroscopic Data for Structural Elucidation
The following table outlines the predicted spectroscopic data for Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate. These predictions are based on established principles of NMR, MS, and IR spectroscopy and data from structurally related compounds.[4][5][6][7][8][9]
| Technique | Predicted Data | Rationale |
| ¹H NMR | Pyridine Ring: δ ~8.5 (d, 1H), ~7.6 (t, 1H), ~7.2 (d, 1H), ~7.1 (t, 1H).Methylene Bridge: δ ~3.6 (s, 2H).Piperidine Ring: δ ~2.8-3.0 (m, 2H, equatorial), ~2.0-2.2 (m, 2H, axial), ~1.7-1.9 (m, 4H), ~2.3-2.5 (m, 1H).Ethyl Ester: δ ~4.1 (q, 2H), ~1.2 (t, 3H). | The pyridine protons will be in the aromatic region, with the proton adjacent to the nitrogen being the most downfield. The methylene bridge protons, being adjacent to both a nitrogen and an aromatic ring, will appear as a singlet around 3.6 ppm. The piperidine protons will show complex multiplets in the aliphatic region. The ethyl ester will exhibit a characteristic quartet and triplet. |
| ¹³C NMR | Pyridine Ring: δ ~159 (quaternary), ~149, ~136, ~122, ~121.Methylene Bridge: δ ~63.Piperidine Ring: δ ~53 (2C), ~41, ~28 (2C).Ester Group: δ ~175 (C=O), ~60 (-OCH₂-), ~14 (-CH₃). | The pyridine carbons will appear in the aromatic region. The ester carbonyl will be the most downfield signal. The carbons of the piperidine ring and the ethyl group will be in the aliphatic region. |
| Mass Spec. | [M+H]⁺: m/z = 263.1703 | The primary ion observed in ESI-MS will be the protonated molecule. Key fragments would likely arise from the loss of the ethyl group (m/z 234) or the entire ester group (m/z 190), and the cleavage of the bond between the piperidine and the pyridylmethyl group, leading to a fragment at m/z 92 (picolyl cation). |
| IR Spec. | C=O stretch (ester): ~1730 cm⁻¹.C-N stretch (aliphatic amine): ~1100-1200 cm⁻¹.Aromatic C=C and C=N stretches: ~1600, ~1570, ~1470, ~1430 cm⁻¹.C-H stretches (aliphatic and aromatic): ~2800-3100 cm⁻¹. | The most prominent peak will be the strong carbonyl stretch of the ester. The spectrum will also show characteristic bands for the aromatic pyridine ring and the aliphatic C-N and C-H bonds. As a tertiary amine, there will be no N-H stretch.[7][9] |
Comparative Analysis: Distinguishing from a Structural Isomer
To demonstrate the power of these analytical techniques, we will compare the predicted data for our target molecule with that of a plausible structural isomer: "Ethyl 2-(piperidin-1-ylmethyl)pyridine-4-carboxylate" . In this isomer, the ester group is attached to the pyridine ring, and the piperidine is attached via the methylene bridge.
Caption: Comparison of the target molecule and a structural isomer.
The following table highlights the key spectroscopic differences that would allow for unambiguous identification:
| Spectroscopic Feature | Target: Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate | Isomer: Ethyl 2-(piperidin-1-ylmethyl)pyridine-4-carboxylate | Key Differentiator |
| ¹H NMR (Aromatic) | 4 distinct signals for the pyridine ring protons. | 3 distinct signals for the pyridine ring protons (due to symmetry). | The number and splitting pattern of the aromatic protons are different. |
| ¹H NMR (Aliphatic) | A multiplet for the piperidine proton at the 4-position (adjacent to the ester) around δ 2.3-2.5. | No such signal; all piperidine protons adjacent to the nitrogen will be around δ 2.4-2.6. | The chemical shift of the proton alpha to the ester group is a clear indicator. |
| ¹³C NMR (Carbonyl) | δ ~175 (aliphatic ester). | δ ~165 (aromatic ester). | The chemical shift of the ester carbonyl is significantly different depending on whether it's attached to an aliphatic or aromatic ring. |
| Mass Spec. (Fragmentation) | Loss of the ethyl ester group from the piperidine ring. Fragment at m/z 92 (picolyl). | Loss of the ethyl ester group from the pyridine ring. Fragment corresponding to the piperidin-1-ylmethyl cation (m/z 98). | The masses of the key fragments are distinct and diagnostic. |
Standard Experimental Protocols
Synthesis: N-Alkylation of Ethyl piperidine-4-carboxylate
-
To a solution of Ethyl piperidine-4-carboxylate (1.0 eq.) in acetonitrile, add potassium carbonate (2.0 eq.).
-
Add 2-(chloromethyl)pyridine hydrochloride (1.1 eq.) to the mixture.
-
Heat the reaction mixture to 80°C and stir for 12-16 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final product.
Analytical Characterization
-
NMR Spectroscopy: Dissolve the sample in deuterated chloroform (CDCl₃). Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Mass Spectrometry: Prepare a dilute solution of the sample in methanol or acetonitrile. Analyze using electrospray ionization (ESI) in positive ion mode.
-
Infrared Spectroscopy: Obtain the IR spectrum of the neat compound using a Fourier Transform Infrared (FTIR) spectrometer with an ATR accessory.
Conclusion
While "Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate" may not be extensively documented in public chemical databases, its structure can be confidently confirmed. The logical and high-yielding synthetic pathway from common starting materials establishes its existence. Furthermore, the predicted spectroscopic data, when compared against a plausible structural isomer, provides a clear and unambiguous method for its identification. This guide serves as a template for researchers to apply rigorous, multi-faceted analysis to confirm the structure of any novel compound, ensuring the integrity and reliability of their scientific findings.
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Beilstein Journal of Organic Chemistry. Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor.[Link][11]
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Google Patents. Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.[13]
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YouTube. Preparation of Piperidines, Part 3: Substituted at Position 4.[Link][14]
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MDPI. Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.[Link][15]
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Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.[Link][4]
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IUCr. Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate.[Link]
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ChemSynthesis. 4-pyridin-2-yl-piperazine-1-carboxylic acid ethyl ester.[Link][16]
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A Comparative Guide to Inter-Laboratory Validation of Analytical Methods for Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate
This guide provides a comprehensive comparison of analytical methods for the quantification and purity assessment of Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate, a novel piperidine-based pharmaceutical intermediate. It is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical protocols for this class of compounds. The methodologies discussed are grounded in established principles of analytical chemistry and adhere to international regulatory guidelines to ensure data integrity and facilitate inter-laboratory transfer.
Introduction: The Criticality of Validated Analytical Methods
Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate is a key building block in the synthesis of various pharmacologically active molecules. Accurate and precise analytical methods are paramount for ensuring the quality, consistency, and safety of this intermediate and the final active pharmaceutical ingredient (API). Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose[1]. This guide will explore the inter-laboratory validation of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
The validation of analytical procedures is a regulatory requirement, with guidelines provided by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP)[1][2][3][4][5][6]. The objective is to ensure that the method is reliable and reproducible when used by different analysts in different laboratories.
Comparative Analysis of Analytical Methodologies
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for quantitation, impurity profiling, or structural confirmation. This section compares the performance of HPLC, GC-MS, and qNMR for the analysis of Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate based on key validation parameters.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally labile compounds like our target molecule. A well-developed HPLC method can serve as a stability-indicating assay for both potency and impurity determination[7].
Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate, a reversed-phase method is typically suitable.
Strengths:
-
Excellent for quantification and impurity profiling.
-
High precision and accuracy.
-
Can be adapted for a wide range of analytes.
Limitations:
-
Requires a reference standard for quantification.
-
Peak identification can be ambiguous without a mass spectrometer.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate has a relatively high boiling point, it can be analyzed by GC-MS, particularly for the identification of volatile impurities.
Principle: GC separates volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column. The separated components are then ionized and detected by a mass spectrometer, which provides information about their mass-to-charge ratio, aiding in identification[8].
Strengths:
-
High sensitivity and specificity for volatile compounds.
-
Excellent for impurity identification through mass spectral libraries.
-
Ideal for residual solvent analysis.
Limitations:
-
Not suitable for non-volatile or thermally labile compounds.
-
May require derivatization for some analytes.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR has emerged as a valuable primary analytical method that does not require a specific reference standard of the analyte for quantification[9][10][11][12][13].
Principle: qNMR relies on the principle that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal[12]. By co-dissolving a known amount of a certified internal standard with the sample, the concentration of the analyte can be determined with high accuracy.
Strengths:
-
Primary ratio method, no need for a specific analyte reference standard.
-
Provides structural information alongside quantitative data.
-
Non-destructive technique.[11]
Limitations:
-
Lower sensitivity compared to chromatographic methods.
-
Requires a high-field NMR spectrometer for optimal results.
-
Potential for signal overlap in complex mixtures.
Inter-Laboratory Validation: A Framework for Robustness
An inter-laboratory validation study is crucial to assess the reproducibility of an analytical method[3]. The following sections outline the experimental design and acceptance criteria for validating the analytical methods for Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate across three independent laboratories.
Validation Parameters and Acceptance Criteria
The validation of the analytical methods will be performed in accordance with ICH Q2(R1) guidelines, evaluating the following parameters[1][5][14]:
| Validation Parameter | HPLC | GC-MS (for impurities) | qNMR | Acceptance Criteria |
| Specificity/Selectivity | Yes | Yes | Yes | No interference at the analyte's retention time/chemical shift. |
| Linearity | Yes | Yes | Yes | Correlation coefficient (r²) ≥ 0.999 |
| Range | Yes | Yes | Yes | 80-120% of the test concentration for assay; LOQ to 120% for impurities.[4][15] |
| Accuracy (Recovery) | Yes | Yes | Yes | 98.0% - 102.0% recovery for assay; 90.0% - 110.0% for impurities. |
| Precision (Repeatability & Intermediate) | Yes | Yes | Yes | RSD ≤ 1.0% for assay; RSD ≤ 5.0% for impurities. |
| Limit of Detection (LOD) | Yes | Yes | No | Signal-to-noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | Yes | Yes | No | Signal-to-noise ratio of 10:1; acceptable precision and accuracy.[15] |
| Robustness | Yes | Yes | Yes | No significant impact on results from minor variations in method parameters. |
Experimental Protocols
Detailed, step-by-step methodologies are provided to ensure consistency across participating laboratories.
Caption: GC-MS analytical workflow.
Instrumentation:
-
GC-MS system with a capillary column (e.g., DB-5ms).
-
Injector Temperature: 250°C.
-
Oven Program: 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min.
-
Carrier Gas: Helium.
-
Ion Source Temperature: 230°C.
-
Mass Range: 40-450 amu.
Procedure:
-
Sample Preparation: Dissolve a known amount of the sample in a suitable solvent like dichloromethane.
-
Analysis: Inject the sample into the GC-MS system.
-
Identification: Identify volatile impurities by comparing their mass spectra with a reference library (e.g., NIST).
Caption: qNMR analytical workflow.
Instrumentation:
-
NMR Spectrometer (≥ 400 MHz).
-
Certified Internal Standard (e.g., Maleic Acid).
-
Deuterated Solvent (e.g., DMSO-d6).
Procedure:
-
Sample Preparation: Accurately weigh the sample and the internal standard into an NMR tube.
-
Dissolution: Add a known volume of deuterated solvent and dissolve completely.
-
Acquisition: Acquire a quantitative ¹H NMR spectrum with appropriate relaxation delays.
-
Quantification: Integrate a well-resolved signal of the analyte and a signal of the internal standard. Calculate the purity or concentration using the respective integrals, number of protons, and molecular weights.
Comparative Performance Data (Illustrative)
The following tables present hypothetical but realistic data from an inter-laboratory study involving three laboratories (Lab A, Lab B, Lab C) to compare the performance of the three analytical methods.
Table 1: Assay of Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate
| Method | Parameter | Lab A | Lab B | Lab C | Mean | Inter-lab RSD |
| HPLC | Purity (%) | 99.5 | 99.7 | 99.6 | 99.6 | 0.10% |
| qNMR | Purity (%) | 99.4 | 99.8 | 99.5 | 99.6 | 0.21% |
Table 2: Quantification of Impurity 1 (Hypothetical)
| Method | Parameter | Lab A | Lab B | Lab C | Mean | Inter-lab RSD |
| HPLC | Amount (%) | 0.15 | 0.16 | 0.14 | 0.15 | 6.67% |
| GC-MS | Amount (%) | 0.16 | 0.15 | 0.17 | 0.16 | 6.25% |
Conclusion and Recommendations
This guide has provided a framework for the inter-laboratory validation of analytical methods for Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate.
-
HPLC is recommended as the primary method for routine quality control, offering a balance of precision, accuracy, and throughput for both assay and impurity profiling.
-
GC-MS is a valuable complementary technique for the identification and quantification of volatile impurities that may not be amenable to HPLC analysis.
-
qNMR serves as an excellent primary method for the certification of reference standards and for orthogonal verification of the HPLC assay results, as it is not reliant on a specific reference standard of the analyte.
The successful validation of these methods across multiple laboratories provides a high degree of confidence in the analytical data, which is essential for regulatory submissions and for ensuring the consistent quality of Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate throughout the drug development lifecycle. The analytical procedure lifecycle should be considered, where methods are monitored and potentially re-validated over time to ensure they remain fit for purpose.[16][17]
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Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2020). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Fitoterapia, 146, 104719. Retrieved from [Link]
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USP General Chapter <1225> Validation of Compendial Procedures. (n.d.). Ofni Systems. Retrieved from [Link]
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Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. (n.d.). Longdom Publishing. Retrieved from [Link]
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USP General Chapter <1225> VALIDATION OF COMPENDIAL PROCEDURES. (2011, December 3). Retrieved from [Link]
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Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]
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Advances in Impurity Profiling of Pharmaceutical Formulations. (2024, December 26). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]
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Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. (n.d.). MDPI. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
